Propargyl-PEG1-SS-PEG1-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S2/c1-2-4-13-6-8-15-16-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFYMUYWYWVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Lynchpin of Targeted Therapy: A Technical Guide to the Mechanism of Action of Propargyl-PEG1-SS-PEG1-acid
For Immediate Release
A Deep Dive into the Reductive Cleavage Mechanism of a Novel ADC Linker for Enhanced Drug Delivery
This technical guide provides an in-depth analysis of the mechanism of action of Propargyl-PEG1-SS-PEG1-acid, a cleavable linker technology poised to advance the development of next-generation Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles governing its targeted payload release, supported by experimental protocols and data interpretation frameworks.
Executive Summary
This compound is a heterobifunctional linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies. Its architecture, featuring a disulfide bond, polyethylene (B3416737) glycol (PEG) spacers, a terminal propargyl group, and a carboxylic acid, offers a strategic solution to one of the critical challenges in ADC development: achieving selective payload release within the tumor microenvironment while maintaining stability in systemic circulation. The primary mechanism of action hinges on the reductive cleavage of the disulfide bond in the presence of high intracellular concentrations of glutathione (B108866) (GSH), a hallmark of many tumor cells. This targeted release mechanism enhances the therapeutic window of the ADC, minimizing off-target toxicity and maximizing efficacy.
Core Mechanism of Action: Glutathione-Mediated Disulfide Cleavage
The central feature of the this compound linker is its disulfide bond, which serves as a bioreducible trigger for payload release.[] This mechanism exploits the significant difference in glutathione concentration between the extracellular environment and the intracellular milieu of tumor cells.
Signaling Pathway for ADC Internalization and Payload Release
Caption: General signaling pathway of an ADC utilizing a disulfide linker.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization through endocytosis.[2] The ADC-antigen complex is then trafficked to endosomes and subsequently lysosomes.[2] The significantly higher concentration of glutathione within the cell reduces the disulfide bond in the linker, leading to its cleavage and the release of the active cytotoxic payload.[] This released payload can then diffuse out of the lysosome and engage its intracellular target, ultimately inducing apoptosis.
Quantitative Data on Linker Performance
The efficacy of a disulfide linker is determined by its stability in circulation and its efficiency of cleavage within the target cell. While specific quantitative data for this compound is proprietary and would require experimental determination, the following tables summarize representative data for disulfide linkers and the foundational parameters for their mechanism of action.
Table 1: Glutathione (GSH) Concentrations in Tumor vs. Normal Tissues
| Tissue Type | Glutathione Concentration | Fold Difference (Tumor vs. Normal) |
| Normal Cells/Plasma | ~1-10 µM | - |
| Tumor Cells | ~1-10 mM | Up to 1000x |
This data is a compilation from multiple sources and represents a generalized range. Actual concentrations can vary significantly between cell types and individuals.
Table 2: Representative Half-Life of Disulfide-Linked ADCs in Plasma
| Disulfide Linker Type | Steric Hindrance | Representative Half-life (t½) in vivo |
| Unhindered Disulfide | Low | < 1 day |
| Moderately Hindered (e.g., SPDB) | Medium | ~9 days[3] |
| Highly Hindered | High | > 10 days |
The stability of the disulfide bond is influenced by steric hindrance around the linkage.[4] this compound is expected to exhibit stability comparable to other moderately hindered linkers.
Experimental Protocols
To characterize an ADC constructed with this compound, a series of in vitro assays are essential.
In Vitro Disulfide Cleavage Assay
This assay quantifies the rate of linker cleavage in the presence of a reducing agent like glutathione.
Workflow for In Vitro Disulfide Cleavage Assay
Caption: Experimental workflow for assessing glutathione-mediated disulfide cleavage.
Methodology:
-
Preparation: Prepare a solution of the ADC in phosphate-buffered saline (PBS) at a concentration of 1 mg/mL. Prepare a stock solution of reduced glutathione (GSH) in PBS.
-
Reaction: Initiate the cleavage reaction by adding GSH to the ADC solution to a final concentration mimicking intracellular levels (e.g., 5 mM). Incubate the mixture at 37°C.
-
Timepoints: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots, for instance, by flash freezing or adding a quenching agent.
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Plot the percentage of released payload or intact ADC against time to determine the cleavage kinetics.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its behavior in systemic circulation.
Methodology:
-
Preparation: Dilute the ADC to a final concentration of 100 µg/mL in human plasma. As a control, prepare a similar dilution in PBS.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Timepoints: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze at -80°C.
-
Analysis: The amount of intact ADC can be measured by determining the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or LC-MS. Alternatively, the concentration of prematurely released payload can be quantified by LC-MS.
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the plasma half-life of the ADC.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the ADC on cancer cells.
Workflow for Cell Viability (MTT) Assay
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis and Purification of Propargyl-PEG1-SS-PEG1-acid
This compound is a heterobifunctional, cleavable crosslinker integral to advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and targeted drug delivery systems.[1] Its structure comprises a propargyl group for "click" chemistry, a central disulfide bond that is cleavable under reducing conditions, and a terminal carboxylic acid for conjugation to amine-containing molecules.[2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and biocompatibility.[3][4] This guide details a plausible synthetic pathway, comprehensive purification protocols, and methods for characterization.
Proposed Synthetic Pathway
The synthesis of this asymmetric linker is most effectively achieved through a convergent strategy. This involves the synthesis of two distinct PEGylated fragments, followed by their conjugation to form the final product.
-
Fragment A Synthesis: Preparation of Propargyl-PEG1-thiol.
-
Fragment B Synthesis: Preparation of a pyridyl disulfide-activated PEG acid.
-
Final Conjugation: Thiol-disulfide exchange reaction to form the target molecule.
This modular approach allows for better control over the reaction and facilitates the purification of intermediates.
Experimental Protocols
The following protocols are representative methodologies adapted from standard procedures for PEGylation and disulfide bond formation.[5][6][7]
Synthesis of Fragment A: Propargyl-PEG1-Thiol
This procedure involves the propargylation of a commercially available thiol-containing PEG molecule.
-
Materials:
-
2-(2-Mercaptoethoxy)ethanol (HO-PEG1-SH)
-
Propargyl bromide (80% wt. solution in toluene)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
-
-
Methodology:
-
To a stirred, cooled (0 °C) solution of 2-(2-Mercaptoethoxy)ethanol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Synthesis of Fragment B: HOOC-PEG1-S-S-Pyridine
This involves the activation of a carboxyl-terminated PEG thiol with Aldrithiol-2®.
-
Materials:
-
3-((2-Mercaptoethyl)thio)propanoic acid (HOOC-PEG1-SH)
-
Aldrithiol-2® (2,2'-Dipyridyl disulfide)
-
Methanol (B129727) (MeOH)
-
Acetic acid
-
-
Methodology:
-
Dissolve HOOC-PEG1-SH (1.0 eq) in methanol.
-
Add a solution of Aldrithiol-2® (1.5 eq) in methanol containing a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting thiol.
-
The formation of the product is indicated by the appearance of a yellow color from the pyridine-2-thione byproduct.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the activated Fragment B.
-
Final Conjugation: Synthesis of this compound
The final product is formed via a thiol-disulfide exchange reaction.
-
Materials:
-
Fragment A (Propargyl-PEG1-Thiol)
-
Fragment B (HOOC-PEG1-S-S-Pyridine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Methodology:
-
Dissolve Fragment B (1.0 eq) in anhydrous DMF.
-
Add a solution of Fragment A (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by RP-HPLC until completion.
-
Remove the solvent under high vacuum.
-
The crude product is then taken directly to purification.
-
Purification Protocol
Purification of the final PEGylated product requires specific chromatographic techniques due to the nature of PEG molecules.[] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[9][10]
-
Technique: Preparative RP-HPLC
-
Column: A C4 or C18 column is suitable for separating PEGylated species.[10]
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A shallow gradient of increasing acetonitrile concentration (e.g., 1-2% per minute) is often effective.[10]
-
Detection: UV detection at 214 nm is used to monitor the elution of the peptide-like bonds and other chromophores.[10]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the aqueous mobile phase (A).
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Run the gradient method to separate the final product from unreacted starting materials and byproducts.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a viscous liquid or solid.
-
Product Characterization and Data
Thorough characterization is essential to confirm the identity, purity, and structure of the final product.[11]
Quantitative Data Summary
The following table summarizes expected data for the target compound, which has a molecular formula of C₁₀H₁₆O₄S₂.[12]
| Parameter | Expected Value | Method |
| Molecular Weight | 264.36 g/mol | Mass Spectrometry |
| Purity | >95% | RP-HPLC |
| Appearance | Viscous liquid or solid | Visual Inspection |
| Storage | -20°C | Standard Practice |
Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of key structural features.[13][14] The spectrum should show characteristic peaks for the propargyl group (alkyne proton and methylene (B1212753) protons), the PEG backbone (a prominent multiplet), and the methylene groups adjacent to the disulfide bond and carboxylic acid.[15]
-
Propargyl Protons (HC≡C-CH₂-): A triplet around 2.5 ppm (alkyne-H) and a doublet around 4.2 ppm (methylene-H).
-
PEG Backbone (-O-CH₂-CH₂-O-): A complex multiplet typically between 3.5 and 3.8 ppm.
-
Protons adjacent to SS bond (-CH₂-SS-CH₂-): Triplets expected around 2.9 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, matching its elemental composition.[11] The observed mass should correspond to the calculated mass for C₁₀H₁₆O₄S₂.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the final purity of the product. A single major peak, representing >95% of the total integrated area, indicates a high degree of purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
- 3. CAS 1807503-85-0: this compound | CymitQuimica [cymitquimica.com]
- 4. Propargyl-PEG4-thiol - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. enovatia.com [enovatia.com]
- 12. precisepeg.com [precisepeg.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Application of Propargyl-PEG1-SS-PEG1-acid in Advanced Bioconjugation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG1-SS-PEG1-acid is a heterobifunctional, cleavable linker at the forefront of bioconjugation chemistry, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its meticulously designed architecture, featuring a propargyl group for click chemistry, a terminal carboxylic acid for amide bond formation, a central disulfide bond for controlled cleavage, and dual polyethylene (B3416737) glycol (PEG) spacers, offers a sophisticated solution for linking bioactive molecules to targeting moieties. This guide provides an in-depth analysis of its properties, a detailed, illustrative experimental workflow for its application in ADC synthesis, and a discussion of the underlying chemical principles that govern its function.
Introduction
The landscape of targeted therapy is increasingly reliant on the design of sophisticated linker molecules that connect a potent therapeutic payload to a targeting vehicle, such as a monoclonal antibody. The ideal linker must be stable in systemic circulation yet capable of releasing the payload upon reaching the target site. This compound is a linker engineered to meet these demands. Its structure is a testament to the convergence of bioorthogonal chemistry, controlled-release strategies, and pharmacokinetic optimization.
This technical guide will dissect the multifaceted utility of this compound, providing researchers with the foundational knowledge to strategically incorporate this linker into their drug development pipelines. While specific experimental data for this exact linker is not extensively available in peer-reviewed literature, likely due to its novelty or use in proprietary research, this guide will present a comprehensive, representative framework for its application based on established chemical principles.
Molecular Structure and Functional Components
The efficacy of this compound stems from its four key functional components:
-
Propargyl Group: The terminal alkyne group is a handle for bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation.[2]
-
PEG1 Spacers: The two polyethylene glycol units enhance the solubility and bioavailability of the resulting conjugate.[3] PEGylation is a well-established strategy to reduce immunogenicity and prolong circulation half-life.[3]
-
Disulfide Bond: This centrally located disulfide linkage is designed to be cleaved in the reducing environment of the cell cytoplasm.[] The intracellular concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream, providing a mechanism for targeted payload release.[]
-
Carboxylic Acid: The terminal carboxyl group allows for the covalent attachment to amine-containing molecules, such as the lysine (B10760008) residues on an antibody or an amine-functionalized payload, through the formation of a stable amide bond.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H16O4S2 | [2] |
| Molecular Weight | 264.4 g/mol | [2] |
| CAS Number | 1807503-85-0 | [2] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
| Purity | Typically >95% | [2] |
| Appearance | White to off-white solid | N/A |
| Storage | -20°C | [2] |
Application in Antibody-Drug Conjugate (ADC) Synthesis: A Representative Workflow
The primary application of this compound is in the construction of ADCs.[1] This involves a multi-step process to link a cytotoxic payload to a monoclonal antibody. The following is a detailed, illustrative protocol for this process.
Experimental Protocol: Two-Step ADC Synthesis
This protocol assumes the payload contains an azide (B81097) group for click chemistry and the antibody will be conjugated via its lysine residues.
Step 1: Activation of Carboxylic Acid and Conjugation to Antibody
-
Reagent Preparation:
-
Dissolve this compound in an appropriate organic solvent (e.g., Dimethylformamide, DMF).
-
Prepare a solution of a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and an activator, such as N-hydroxysuccinimide (NHS), in the same solvent.
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
-
Activation of the Linker:
-
Combine the this compound solution with the EDC/NHS solution at a molar ratio of 1:1.2:1.2 (Linker:EDC:NHS).
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-ester activated linker.
-
-
Conjugation to Antibody:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., 5:1 to 10:1).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The NHS-ester will react with the primary amines of lysine residues on the antibody surface to form stable amide bonds.
-
-
Purification:
-
Remove the excess, unreacted linker and coupling agents by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified product is the antibody-linker intermediate.
-
Step 2: Click Chemistry for Payload Attachment
-
Reagent Preparation:
-
Dissolve the azide-containing payload in a suitable solvent (e.g., DMSO).
-
Prepare a solution of a copper(I) source, such as copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate, or a copper(I) ligand complex like BTTAA.
-
-
Click Reaction:
-
To the purified antibody-linker intermediate in buffer, add the azide-payload solution.
-
Add the copper catalyst solution. The reaction is typically rapid, proceeding to completion within 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the final ADC conjugate using SEC or TFF to remove any remaining reactants and the copper catalyst.
-
Characterize the final ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Visualizing the Workflow and Mechanism
Chemical Structure
Caption: Structure of this compound.
ADC Synthesis Workflow
Caption: Logical workflow for ADC synthesis.
Mechanism of ADC Action
Caption: Mechanism of action for a disulfide-linked ADC.
Conclusion
This compound is a highly versatile and powerful tool for the construction of advanced bioconjugates. Its design thoughtfully addresses the critical requirements of modern drug delivery: specific and efficient conjugation, enhanced solubility and stability, and controlled, targeted release. While the availability of public data on its direct use is limited, the principles governing its functionality are well-established and provide a clear roadmap for its successful implementation. For researchers in the fields of oncology, immunology, and targeted therapeutics, this linker represents a key enabling technology for the development of next-generation precision medicines.
References
In-Depth Technical Guide: Propargyl-PEG1-SS-PEG1-acid (CAS 1807503-85-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG1-SS-PEG1-acid, a heterobifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical properties, provides a comprehensive experimental workflow for its application, and illustrates its role in targeted therapies through a relevant signaling pathway.
Core Concepts and Applications
This compound is a versatile chemical tool designed for the precise linkage of biomolecules to therapeutic agents.[1][2] Its structure incorporates three key functional elements:
-
A Propargyl Group: This terminal alkyne moiety enables covalent attachment to azide-functionalized molecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4]
-
A Cleavable Disulfide Bond: The disulfide (-S-S-) linkage is stable under physiological conditions in the bloodstream but is readily cleaved in the reducing environment inside target cells, where concentrations of glutathione (B108866) (GSH) are significantly higher.[1][2] This ensures the controlled release of the conjugated payload at the site of action.
-
A Carboxylic Acid: This functional group allows for the straightforward conjugation to primary amines, such as those found on the lysine (B10760008) residues of antibodies, through the formation of a stable amide bond.[3]
The polyethylene (B3416737) glycol (PEG) spacers in the linker enhance solubility and biocompatibility of the resulting conjugate.[1][2] These features make this compound an ideal candidate for the construction of ADCs, which are designed to deliver potent cytotoxic drugs directly to cancer cells, thereby minimizing off-target toxicity.[4]
Quantitative Data
The following table summarizes the key quantitative and physical properties of this compound.
| Property | Value |
| CAS Number | 1807503-85-0 |
| Molecular Formula | C10H16O4S2 |
| Molecular Weight | 264.36 g/mol |
| Purity | Typically >95% - 98% |
| Appearance | Viscous liquid |
| Storage Conditions | -20°C, protected from light and moisture |
| Solubility | Soluble in water, DMSO, DCM, and DMF |
Data sourced from multiple suppliers.[3][5][6][7]
Experimental Protocols
The following is a comprehensive, three-stage experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound. This protocol assumes the use of an azide-modified cytotoxic drug and an antibody with available lysine residues.
Stage 1: Activation of this compound and Conjugation to an Antibody
This stage involves the activation of the carboxylic acid group of the linker and its subsequent conjugation to the primary amines of an antibody.
Materials:
-
This compound
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC and NHS/HOBt in anhydrous DMF or DMSO.
-
Activation of the Linker: In a microcentrifuge tube, mix the this compound solution with 1.5 molar equivalents of both EDC and NHS/HOBt. Allow the reaction to proceed for 15-30 minutes at room temperature to form the active ester.
-
Conjugation to the Antibody: Add the activated linker solution to the antibody solution at a molar ratio of 10-20 fold excess of the linker. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS). The resulting product is the antibody-linker conjugate.
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" step conjugates the azide-modified cytotoxic drug to the propargyl group of the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate from Stage 1
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of the azide-modified drug, CuSO4, and sodium ascorbate in a suitable solvent (e.g., DMSO or water).
-
Reaction Mixture Preparation: In a reaction tube, combine the antibody-linker conjugate and a slight molar excess of the azide-modified drug.
-
Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst by mixing the CuSO4 solution with the copper-chelating ligand.
-
Initiation of the Reaction: Add the copper/ligand complex to the antibody-linker/drug mixture. Initiate the cycloaddition by adding a fresh solution of sodium ascorbate (typically 5-10 times the concentration of copper).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.
Stage 3: Characterization and Cleavage of the ADC
The final stage involves characterizing the ADC and demonstrating the cleavability of the disulfide linker.
Materials:
-
Purified ADC from Stage 2
-
Reducing agent (e.g., Dithiothreitol (DTT) or Glutathione (GSH))
-
Analytical techniques: SDS-PAGE, Mass Spectrometry, HPLC
Procedure:
-
Characterization:
-
SDS-PAGE: Analyze the purified ADC by SDS-PAGE under reducing and non-reducing conditions to confirm the conjugation and estimate the drug-to-antibody ratio (DAR).
-
Mass Spectrometry: Use mass spectrometry to determine the precise mass of the ADC and confirm the DAR.
-
HPLC: Employ analytical HPLC to assess the purity and homogeneity of the ADC.
-
-
Disulfide Bond Cleavage Assay:
-
Reaction Setup: Incubate a sample of the purified ADC with a reducing agent (e.g., 10 mM DTT or 5 mM GSH) in a suitable buffer at 37°C.
-
Time-course Analysis: Take aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyze by HPLC or SDS-PAGE to monitor the release of the cytotoxic drug from the antibody.
-
Visualizations
Chemical Structure and Functional Groups of this compound
Caption: Functional components of this compound.
Experimental Workflow for ADC Synthesis
Caption: A three-stage workflow for ADC synthesis.
HER2 Signaling Pathway and ADC Intervention
Caption: ADC intervention in the HER2 signaling pathway.
References
- 1. This compound | CAS: 1807503-85-0 | AxisPharm [axispharm.com]
- 2. CAS 1807503-85-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. glycomindsynth.com [glycomindsynth.com]
A Technical Guide to Bifunctional Cleavable Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles, types, and applications of bifunctional cleavable linkers in bioconjugation. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these critical components are engineered to create stable, targeted, and effective bioconjugates, such as antibody-drug conjugates (ADCs).
Introduction: The Pivotal Role of Linkers in Bioconjugates
Bioconjugates, particularly antibody-drug conjugates (ADCs), represent a leading class of targeted therapeutics.[1] An ADC combines the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload, connected by a chemical linker.[1][] This linker is a critical determinant of the ADC's overall success, influencing its stability, safety, and efficacy.[3][4]
Linkers can be broadly categorized as non-cleavable or cleavable.[1][5][6] Non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[6] In contrast, cleavable linkers are designed with a specific chemical trigger that allows for the controlled release of the payload upon encountering a specific condition within the target cell or its microenvironment.[5][7][8] The vast majority of ADCs in clinical development utilize cleavable linkers to ensure a specific release mechanism at the target site.[1][4]
An ideal cleavable linker should possess two key characteristics:
-
High Stability in Circulation: The linker must be robust enough to remain intact in the bloodstream (at physiological pH of ~7.4) to prevent premature payload release, which could cause systemic toxicity.[][4][7][9]
-
Efficient Cleavage at the Target Site: Upon reaching the target, the linker must be rapidly and efficiently cleaved to release the cytotoxic agent in its fully active form.[4][7]
This guide will delve into the primary classes of cleavable linkers, their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization.
Major Classes of Cleavable Linkers
Cleavable linkers are primarily categorized based on their cleavage mechanism: chemical or enzymatic.[8][10]
Chemically Cleavable Linkers
These linkers exploit the unique chemical environments within a cell, such as low pH or high reducing potential, which differ significantly from the conditions in blood plasma.[10][][]
a) pH-Sensitive (Acid-Labile) Linkers
Acid-labile linkers are designed to be stable at the neutral pH of blood but hydrolyze rapidly in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[1][13][][15]
-
Hydrazones: This is the most common class of pH-sensitive linkers.[5][6][] They are formed between a ketone and a hydrazine (B178648) and undergo hydrolysis under acidic conditions to release the payload.[13] The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[6][9][] However, a drawback is their potential for slow hydrolysis even at neutral pH, which can lead to off-target toxicity.[5][6]
-
Acetals and Ketals: These are also classic pH-sensitive groups that hydrolyze quickly in acidic conditions to release payloads containing alcohol functionalities.[] Their release kinetics can be tuned through chemical modification.[]
b) Redox-Sensitive (Disulfide) Linkers
Disulfide linkers contain an S-S bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the highly reducing intracellular environment.[][16] This reduction is primarily mediated by the high concentration of glutathione (B108866) (GSH) in the cytoplasm (1-10 mM).[17]
The release kinetics of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond (e.g., adding methyl groups), which increases plasma stability.[5][17] Maytansinoid-based ADCs in clinical trials frequently use disulfide linkers.[17][18]
Enzymatically Cleavable Linkers
This class of linkers is designed to be substrates for specific enzymes that are highly active inside lysosomes or within the tumor microenvironment.[7][] They generally offer superior plasma stability compared to chemically labile linkers.[][20]
a) Protease-Sensitive (Peptide) Linkers
These are the most successful and widely used enzyme-cleavable linkers.[6] They typically consist of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which is selectively cleaved by lysosomal proteases like Cathepsin B.[6][][21] Cathepsin B is often overexpressed in tumor cells.
To ensure the complete release of an unmodified payload, these peptide linkers are often used in conjunction with a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).[7][][20] After the peptide is cleaved by the enzyme, the PABC spacer spontaneously degrades, releasing the free drug.[20] The ADC brentuximab vedotin (Adcetris®) uses a Val-Cit-PABC linker.[1][21]
b) β-Glucuronide Linkers
These linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is also found at high concentrations in the microenvironment of some solid tumors.[6][10] A key advantage of β-glucuronide linkers is their high hydrophilicity, which can help prevent the aggregation issues often associated with hydrophobic ADCs.[10] Similar to peptide linkers, they are also typically paired with a PABC self-immolative spacer.[20]
Photocleavable Linkers
Photocleavable linkers (PCLs) are cleaved upon exposure to light of a specific wavelength, typically in the UV or near-UV range.[22][23] This allows for precise spatial and temporal control over payload release. While highly valuable for in vitro research, their application in deep-tissue therapy is limited by the poor penetration of light.[24] Common photocleavable moieties include o-nitrobenzyl (ONB) and coumarin (B35378) derivatives.[24]
Quantitative Data on Linker Performance
The selection of a linker is a critical decision in ADC design, driven by quantitative data on stability and cleavage efficiency. The following tables summarize key performance metrics for different linker types.
Table 1: Stability of Common Cleavable Linkers in Plasma
| Linker Type | Specific Example | Plasma Source | Half-life (t½) | Citation(s) |
| Hydrazone | Gemtuzumab ozogamicin | Human | ~183 hours (at pH 7.4) | [] |
| Dipeptide | Val-Cit-PABC-MMAE | Human | ~230 days | [1] |
| Dipeptide | Phe-Lys-PABC-MMAE | Human | ~30 days | [1] |
| Dipeptide | Val-Cit-PABC-MMAE | Mouse | ~80 hours | [1] |
| Dipeptide | Phe-Lys-PABC-MMAE | Mouse | ~12.5 hours | [1] |
| β-eliminative | 4-aminophenyl sulfone | In vitro (pH 7.4, 37°C) | ~14 hours | [25] |
| β-eliminative | 4-chlorophenyl sulfone | In vitro (pH 7.4, 37°C) | ~2 weeks | [25] |
Table 2: Cleavage Conditions and Triggers for Linker Classes
| Linker Class | Cleavage Trigger | Specific Condition / Enzyme | Cellular Location | Citation(s) |
| Hydrazone | Acidic pH | pH 4.5 - 5.0 | Endosome / Lysosome | [13][][15] |
| Disulfide | Reduction | High Glutathione (GSH) conc. | Cytoplasm | [5][17] |
| Dipeptide | Proteolytic Enzyme | Cathepsin B | Lysosome | [6][][21] |
| β-Glucuronide | Glycosidic Enzyme | β-Glucuronidase | Lysosome / Tumor Microenvironment | [6][10][20] |
| Photocleavable | Light | UV Light (e.g., 300-365 nm) | N/A (External Application) | [22][24] |
Key Experimental Protocols
Characterizing a bioconjugate and its linker is essential for development. This section provides an overview of critical methodologies.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to one antibody.[26] HIC is a standard, non-denaturing method used to separate ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.[26][27]
Objective: To determine the drug load distribution and calculate the average DAR of a cysteine-linked ADC.
Materials:
-
Biocompatible HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of ~1 mg/mL using Mobile Phase A.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a defined flow rate.
-
Injection: Inject 5-10 µL of the prepared ADC sample.
-
Chromatographic Separation: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 30 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Integrate the peak area for each species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area % for each species × DAR value of that species) / 100.[]
-
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 4. adcreview.com [adcreview.com]
- 5. njbio.com [njbio.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. symeres.com [symeres.com]
- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 15. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 17. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 18. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 20. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 21. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 22. Photocleavable PC linker [biosyn.com]
- 23. Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 24. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy | MDPI [mdpi.com]
- 25. pnas.org [pnas.org]
- 26. benchchem.com [benchchem.com]
- 27. pharmiweb.com [pharmiweb.com]
The Pivotal Role of Disulfide Bonds in Cleavable Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disulfide bonds serve as a critical component in the design of cleavable linkers, particularly within the burgeoning field of antibody-drug conjugates (ADCs). Their unique sensitivity to the reductive intracellular environment allows for the stable circulation of potent cytotoxic payloads in the bloodstream and their specific release within target tumor cells. This guide provides a comprehensive technical overview of the core principles, quantitative data, and experimental methodologies associated with disulfide-containing cleavable linkers.
The Core Principle: A Redox-Sensitive Switch
The fundamental advantage of disulfide linkers lies in their differential stability. The disulfide bond (-S-S-) is relatively stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents is low. However, upon internalization into a target cell, the linker is exposed to a significantly more reductive environment, primarily due to a high intracellular concentration of glutathione (B108866) (GSH).[1][2][3] This triggers the cleavage of the disulfide bond, liberating the cytotoxic payload to exert its therapeutic effect.[]
The concentration of glutathione is significantly elevated in the cytoplasm of tumor cells compared to the extracellular plasma.[1][2][5] This differential provides a natural targeting mechanism, ensuring that the potent drug is released predominantly at the site of action, thereby minimizing off-target toxicity.[]
Quantitative Data on Disulfide Linker Performance
The performance of a disulfide linker is a delicate balance between stability in circulation and efficient cleavage within the target cell. This balance is significantly influenced by the steric hindrance around the disulfide bond.
Impact of Steric Hindrance on Stability and Efficacy
Introducing steric hindrance, typically by adding methyl groups to the carbon atoms adjacent to the disulfide bond, can enhance the stability of the linker in plasma.[6][7] However, excessive hindrance can impede the desired intracellular cleavage. The following tables summarize key quantitative data from comparative studies of maytansinoid-based ADCs with different disulfide linkers.
| Linker | Description | In Vitro DTT Reduction Stability | In Vivo Plasma Stability (CD1 Mice) |
| huC242-SPP-DM1 | Less hindered disulfide | Less stable | Less stable |
| huC242-SPDB-DM4 | More hindered disulfide | More stable | More stable |
| huC242-SMCC-DM1 | Non-cleavable thioether | N/A (non-cleavable) | Most stable |
Table 1: Comparative Stability of Disulfide and Non-Cleavable Linkers. Data compiled from studies on huC242 antibody-maytansinoid conjugates.[6]
| ADC | Target Cell Line | IC50 (nmol/L) |
| aCD22-cal ADC ("Linkerless" Disulfide) | WSU-DLCL2 | 0.05 |
| aCD22-cal ADC ("Linkerless" Disulfide) | BJAB | 0.12 |
| aLy6E-cal ADC ("Linkerless" Disulfide) | HCC-1569x2 | 87 |
| aLy6E-cal ADC ("Linkerless" Disulfide) | NCI-1781 | 111 |
Table 2: In Vitro Cytotoxicity of Calicheamicin ADCs with a "Linkerless" Disulfide Conjugate. The IC50 values demonstrate potent cytotoxicity against target cell lines.[8]
| Treatment Group | Dose Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1800 (± 250) | 0 |
| Compound-X | 25 mg/kg daily | 800 (± 150) | 55.6 |
| Compound-X | 50 mg/kg daily | 400 (± 100) | 77.8 |
| Positive Control | Daily | 500 (± 120) | 72.2 |
Table 3: Hypothetical In Vivo Efficacy Data of an ADC with a Disulfide Linker in a Xenograft Model. This table illustrates the dose-dependent anti-tumor activity.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of ADCs with disulfide linkers. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC against antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in plasma.
Materials:
-
ADC
-
Human and/or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Tumor cells for implantation
-
ADC, vehicle control, and positive control therapeutic
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the ADC, vehicle control, and positive control via an appropriate route (e.g., intravenous injection).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Mechanisms and Workflows
Diagrams are invaluable tools for understanding the complex processes involved in the function of disulfide-linked ADCs.
References
- 1. Glutathione levels and variability in breast tumors and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Propargyl Group: A Keystone in Click Chemistry for Advanced Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical biology, materials science, and drug discovery by offering a suite of reactions that are highly efficient, selective, and biocompatible. Among the functional groups that have proven indispensable to this chemical paradigm, the propargyl group—a terminal alkyne—stands out for its exceptional utility in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This technical guide provides a comprehensive overview of the role of propargyl groups in click chemistry, with a focus on its applications in the development of sophisticated therapeutics.
Core Principles of Click Chemistry with Propargyl Groups
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. The CuAAC reaction is the quintessential click reaction, involving the [3+2] cycloaddition between a terminal alkyne (such as a propargyl group) and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2][3][4] This reaction is prized for its high efficiency and specificity, proceeding readily under mild, often aqueous, conditions.[3][5]
The propargyl group's utility stems from its terminal alkyne functionality which, in the presence of a copper(I) catalyst, becomes highly reactive towards azides.[6][7] This catalytic cycle is a cornerstone of modern bioconjugation techniques.
The Catalytic Heart of Click Chemistry: The CuAAC Cycle
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a well-defined catalytic cycle. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), plays a pivotal role in activating the terminal alkyne of the propargyl group.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8]
Quantitative Analysis of Propargylamine (B41283) Reactivity in CuAAC
The choice of the specific propargyl-containing molecule can significantly impact the kinetics of the CuAAC reaction. Propargylamines are a class of compounds frequently employed in click chemistry due to their reactivity. The following table summarizes the reaction completion times for various tertiary propargylamines in a ligand-accelerated CuAAC process, providing valuable data for experimental design.
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
| Data extrapolated from a study on the relative performance of alkynes in ligand-accelerated CuAAC.[8] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of click chemistry. Below are methodologies for key experiments involving propargyl groups.
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click chemistry reaction between a propargyl-containing molecule and an azide-functionalized molecule.[8][9]
Materials:
-
Propargylamine (or other alkyne-containing molecule)
-
Organic azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper(I) stabilizing ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, or PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
If using a ligand, prepare a 10-50 mM solution of the ligand in a suitable solvent (e.g., DMSO/t-butanol).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the propargylamine (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent.
-
Add the copper(I) stabilizing ligand to the reaction mixture (a typical molar ratio of ligand to copper is 2:1 to 5:1).
-
Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol% relative to the alkyne).
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition (typically 5-10 mol% relative to the alkyne).
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, extraction, or precipitation.
-
Protocol 2: Bioconjugation using a Propargyl-PEG-acid Linker
Heterobifunctional linkers, such as Propargyl-PEG-acid, are instrumental in multi-step bioconjugation strategies, for example, in the synthesis of Antibody-Drug Conjugates (ADCs).[9][10][11]
Part A: Amide Coupling of Propargyl-PEG-acid to a Primary Amine (e.g., on an antibody) [9]
Materials:
-
Propargyl-PEG-acid
-
Amine-containing molecule (e.g., antibody)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7-8)
Procedure:
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve Propargyl-PEG-acid in an appropriate volume of anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule (dissolved in the reaction buffer) to the activated Propargyl-PEG-acid solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [6][9]
This step follows the general CuAAC protocol (Protocol 1), using the alkyne-functionalized biomolecule from Part A and an azide-modified payload (e.g., a cytotoxic drug).
Applications in Drug Development
The versatility of the propargyl group in click chemistry has made it a valuable tool in modern drug discovery and development.[12][13] Its applications are particularly prominent in the construction of complex therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. Propargyl-containing linkers are extensively used to connect the antibody to the drug payload.[6][10]
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a propargyl-containing linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. Propargyl-containing linkers are often employed to connect the target protein binder to the E3 ligase binder.[9][10]
Conclusion
The propargyl group is a powerful and versatile functional handle in the realm of click chemistry. Its reliable and efficient participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition has cemented its role in the synthesis of complex molecular architectures for a wide range of applications, most notably in the development of next-generation therapeutics. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to harness the power of propargyl groups in their own scientific endeavors. As the field of chemical biology continues to evolve, the utility of this unassuming functional group is poised to expand even further.
References
- 1. interchim.fr [interchim.fr]
- 2. labinsights.nl [labinsights.nl]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Propargyl-PEG1-SS-PEG1-acid in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bifunctional linker is a valuable tool in bioconjugation and drug delivery, particularly for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. The incorporated disulfide bond allows for cleavage of the conjugate under reducing conditions, a desirable feature for drug release within the cellular environment.
Introduction
This compound is a heterobifunctional linker containing a terminal alkyne group, a disulfide bond, and a carboxylic acid. The terminal alkyne moiety allows for highly efficient and specific conjugation to azide-containing molecules via CuAAC, a cornerstone of click chemistry.[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance during conjugation.[3] The disulfide bond provides a cleavable linkage, which is stable in circulation but can be readily reduced intracellularly to release a payload.[4] The terminal carboxylic acid can be activated to react with primary amines, enabling further conjugation possibilities.[5]
The CuAAC reaction is a robust and high-yielding method for forming a stable triazole linkage between an alkyne and an azide (B81097).[1] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[6] The addition of a copper-stabilizing ligand, such as THPTA or TBTA, can enhance reaction efficiency and prevent catalyst disproportionation.[1][6]
Key Applications
-
Antibody-Drug Conjugate (ADC) Synthesis: The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic agent.[7]
-
Bioconjugation: Labeling of proteins, peptides, and other biomolecules for imaging or diagnostic purposes.[8]
-
PROTAC Synthesis: As a component of Proteolysis Targeting Chimeras (PROTACs) to link a target protein-binding ligand to an E3 ubiquitin ligase ligand.
-
Hydrogel Formation: Cross-linking of azide-modified polymers to form biocompatible hydrogels.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the concentration of reactants, catalyst, ligand, and the reaction solvent. The following table summarizes typical ranges for these parameters for a successful conjugation reaction. Optimization may be required for specific applications.
| Parameter | Small Molecule Conjugation | Bioconjugation (e.g., Protein Labeling) |
| Alkyne Concentration | 1.0 - 1.2 equivalents | 2 - 10 fold molar excess over the azide-modified protein |
| Azide Concentration | 1.0 equivalent | 10 - 50 µM |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents | 25 equivalents relative to the azide |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | 40 equivalents relative to the azide |
| Ligand (e.g., THPTA) | 0.1 - 0.5 equivalents | 25 - 125 equivalents relative to the azide (1:5 to 1:5 molar ratio with CuSO₄) |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, THF | Phosphate-buffered saline (PBS), pH 7.4 |
| Temperature | Room Temperature | Room Temperature or 37°C |
| Reaction Time | 1 - 12 hours | 30 - 60 minutes |
| Typical Yield | > 90% | High efficiency, near-quantitative yields |
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to an azide-containing molecule using a copper-catalyzed click chemistry reaction.
Materials and Reagents
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents:
-
For small molecule conjugation: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
For bioconjugation: Phosphate-buffered saline (PBS), pH 7.4
-
-
Reaction tubes
-
Purification system (e.g., HPLC, column chromatography, dialysis)
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Azide-containing molecule: Prepare a stock solution in a compatible solvent. For proteins, use an appropriate buffer like PBS.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[9]
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.[9]
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[9]
General Protocol for Small Molecule Conjugation
-
In a reaction tube, dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O or DMF).[1]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add the catalyst premix to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 1-12 hours.[1]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the product using column chromatography or HPLC.
Protocol for Protein Labeling (Bioconjugation)
-
To a solution of the azide-modified protein (e.g., final concentration 10-50 µM in PBS), add the this compound stock solution to a final concentration of 2-10 fold molar excess over the protein.[1]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[9] Let this stand for a few minutes.
-
Add the Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[9]
-
Add sodium ascorbate (e.g., 40 equivalents relative to the azide) to initiate the reaction.[9]
-
Gently mix and incubate at room temperature for 30–60 minutes, protecting the reaction from light.[9]
-
The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the conjugated protein using dialysis, size-exclusion chromatography, or another suitable protein purification method to remove excess reagents.
Visualizations
Experimental Workflow for Bioconjugation
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. axispharm.com [axispharm.com]
Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-acid is a heterobifunctional, cleavable linker designed for the synthesis of antibody-drug conjugates (ADCs). This linker incorporates three key functionalities that impart desirable characteristics to the resulting ADC:
-
A Propargyl Group: This terminal alkyne enables covalent conjugation to azide-modified payloads or antibodies via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2]
-
A Disulfide Bond: This bond is stable in systemic circulation but is readily cleaved in the reducing intracellular environment of target cells, where concentrations of glutathione (B108866) (GSH) are significantly higher.[3][4] This mechanism allows for the specific release of the cytotoxic payload within the tumor cell, minimizing off-target toxicity.[]
-
A Carboxylic Acid Group: This functional group allows for straightforward conjugation to primary amine groups on antibodies (e.g., lysine (B10760008) residues) or payloads through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS).[]
-
Two PEG1 Units: The short polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and stability of the linker and the final ADC, potentially reducing aggregation and improving pharmacokinetic properties.[6][7]
These application notes provide an overview of the properties of this compound and detailed, representative protocols for its use in ADC synthesis and characterization.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1807503-85-0 | [8] |
| Molecular Formula | C₁₀H₁₆O₄S₂ | [8] |
| Molecular Weight | 264.36 g/mol | [8] |
| Appearance | Viscous liquid | [9] |
| Solubility | Soluble in DMSO, DMF, DCM | [] |
| Storage Conditions | Store at -20°C, protect from moisture. | [] |
Experimental Protocols
Note: The following protocols are representative methodologies and may require optimization based on the specific antibody, payload, and desired final ADC characteristics.
Protocol 1: Two-Step ADC Synthesis Strategy
This is a common strategy where the linker is first reacted with the payload, and the resulting linker-payload conjugate is then attached to the antibody.
Caption: General workflow for an in vivo ADC efficacy study.
-
Procedure:
-
Model System: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen.
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Dosing: Administer the ADC and controls via an appropriate route (typically intravenous injection).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to assess the significance of the anti-tumor effect.
-
Illustrative Quantitative Data
Disclaimer: The following data are illustrative and based on typical results reported for ADCs with similar cleavable disulfide-PEG linkers. Actual results for ADCs synthesized with this compound will vary depending on the specific components and conjugation conditions.
Table 1: Illustrative ADC Characterization Data
| Parameter | Illustrative Value | Method |
| Average DAR | 3.8 | Hydrophobic Interaction Chromatography |
| Monomer Purity | >95% | Size-Exclusion Chromatography |
| Aggregation | <5% | Size-Exclusion Chromatography |
| Endotoxin Level | <1 EU/mg | LAL Assay |
Table 2: Illustrative In Vitro Stability and Potency
| Assay | Cell Line | Illustrative Result |
| Plasma Stability | Human Plasma | t₁/₂ > 100 hours |
| Cytotoxicity (IC₅₀) | Antigen-Positive | 1.5 nM |
| Cytotoxicity (IC₅₀) | Antigen-Negative | >1000 nM |
Table 3: Illustrative In Vivo Efficacy in Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle Control | 0% (Baseline) |
| Unconjugated Antibody (10 mg/kg) | 25% |
| ADC (3 mg/kg) | 85% |
| ADC (1 mg/kg) | 60% |
Signaling Pathways
The mechanism of action of an ADC is primarily driven by the cytotoxic payload that is released intracellularly. Once the disulfide bond of the this compound linker is cleaved by intracellular glutathione, the released payload can exert its effect. The specific signaling pathways that are modulated will depend entirely on the nature of this payload.
For example:
-
Tubulin Inhibitors (e.g., Auristatins, Maytansinoids): These payloads disrupt microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.
-
DNA-damaging Agents (e.g., Calicheamicins, PBDs): These payloads cause DNA double-strand breaks, activating DNA damage response pathways and ultimately triggering apoptosis.
No specific signaling pathway alterations have been published for ADCs constructed using the this compound linker itself. Researchers should focus on the known pathways affected by their chosen cytotoxic payload to understand the downstream biological effects of their ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Linkers Used In ADC Development.pdf [slideshare.net]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-acid is a heterobifunctional linker designed for the development of advanced targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). This linker possesses three key functional elements that enable a sophisticated approach to drug conjugation and release:
-
Propargyl Group: A terminal alkyne that facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to azide-modified molecules (e.g., cytotoxic drugs or imaging agents).[1][2]
-
Disulfide Bond (-S-S-): A cleavable linkage that is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space, where concentrations of glutathione (B108866) (GSH) are significantly higher.[3][] This redox-sensitive feature allows for the targeted release of the payload within the target cells, minimizing off-target toxicity.[][6]
-
Carboxylic Acid (-COOH): Provides a reactive handle for conjugation to primary amines on targeting ligands, such as the lysine (B10760008) residues of monoclonal antibodies, through stable amide bond formation.[7]
-
PEG Spacer (PEG1): A short polyethylene (B3416737) glycol spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[8][9]
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed protocols for the synthesis, characterization, and evaluation of ADCs constructed with this linker.
Mechanism of Action in Targeted Drug Delivery
An ADC utilizing the this compound linker operates through a multi-step process to deliver a cytotoxic payload specifically to target cells, such as cancer cells.
-
Systemic Circulation: Following administration, the ADC circulates in the bloodstream. The stable amide and triazole linkages, along with the disulfide bond, are designed to keep the cytotoxic payload securely attached to the antibody, minimizing premature drug release and systemic toxicity.[3][10]
-
Target Recognition and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen on the surface of the target cell. Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Intracellular Trafficking: The internalized ADC is trafficked through the endosomal and lysosomal pathways.
-
Reductive Cleavage and Payload Release: Within the cell, the high concentration of reducing agents, primarily glutathione (GSH), cleaves the disulfide bond in the linker.[][] This cleavage releases the cytotoxic payload from the antibody.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the target cell.
Data Presentation
The following tables present representative quantitative data for ADCs constructed with disulfide-containing linkers. It is important to note that specific values will vary depending on the antibody, payload, and experimental conditions.
| Parameter | Linker Type | Value | Reference |
| In Vitro Cytotoxicity (IC50) | Disulfide-linked Maytansinoid | 0.1 - 10 nM | [11] |
| Val-Cit-PABC-MMAE | 16 - 34 pM | [12] | |
| Plasma Stability (% intact ADC after 72h) | Hindered Disulfide | > 80% | [11] |
| Val-Cit Linker | Variable | [13] | |
| In Vivo Efficacy (% Tumor Growth Inhibition) | Disulfide-linked PBD | Significant | [14] |
| Val-Cit-PABC-MMAE | High | [12][15] |
Table 1: Representative Quantitative Data for ADCs with Cleavable Linkers.
| Parameter | Method | Typical Readout |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, Mass Spectrometry | Average DAR value (e.g., 3.5 - 4.0) |
| Aggregation | Size Exclusion Chromatography (SEC) | % Monomer (typically >95%) |
| Binding Affinity (KD) | ELISA, Surface Plasmon Resonance (SPR) | Molar concentration (e.g., nM) |
| In Vitro Potency (IC50) | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Molar concentration (e.g., pM to nM) |
| Payload Release | LC-MS/MS | % Release over time |
Table 2: Key Characterization Parameters for ADCs.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes a two-step process for conjugating an azide-modified cytotoxic drug to a monoclonal antibody.
Step 1: Activation of this compound and Conjugation to Antibody
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the linker solution.
-
Incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.
-
-
Conjugation to Antibody:
-
Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).
-
Add the activated linker solution to the mAb solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker to mAb).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
-
Concentrate the purified antibody-linker conjugate to the desired concentration.
-
-
Step 2: Click Chemistry Conjugation of Azide-Modified Drug
-
Materials:
-
Purified antibody-linker conjugate
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Conjugation Reaction:
-
To the antibody-linker conjugate, add the azide-modified drug at a 2-5 fold molar excess over the available alkyne groups.
-
Add the THPTA ligand, followed by CuSO4 and sodium ascorbate. A typical final concentration is 1 mM CuSO4, 5 mM sodium ascorbate, and 2 mM THPTA.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess drug and reaction components.
-
Characterize the final ADC for DAR, aggregation, and purity.
-
-
Protocol 2: In Vitro Glutathione-Mediated Drug Release Assay
This assay evaluates the release of the payload from the ADC in a reducing environment mimicking the intracellular conditions.
-
Materials:
-
Purified ADC
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification
-
-
Procedure:
-
Incubation:
-
Prepare solutions of the ADC in PBS at a final concentration of 1 mg/mL.
-
Prepare a stock solution of GSH in PBS.
-
To the ADC solution, add GSH to a final concentration of 5 mM. As a control, prepare a sample with ADC in PBS without GSH.
-
Incubate the samples at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each reaction.
-
-
Sample Preparation:
-
Precipitate the protein from the samples by adding a 3-fold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Calculate the percentage of payload released at each time point relative to the total amount of conjugated payload at time 0.
-
Plot the percentage of released payload versus time.
-
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC on antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Treat the cells with the serially diluted ADC. Include untreated cells as a negative control and cells treated with the free drug as a positive control.
-
Incubate the plates for 72-120 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control to determine the percentage of cell viability.
-
Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Conclusion
This compound is a versatile and powerful linker for the development of targeted drug delivery systems. Its unique combination of a click chemistry handle, a cleavable disulfide bond, and a PEG spacer allows for the precise construction of ADCs with favorable properties. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of ADCs using this advanced linker technology, enabling researchers to develop more effective and safer targeted therapies.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Utilizing "Propargyl-PEG1-SS-PEG1-acid" in Azide-Containing Molecule Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), relies on the precise and stable linkage of potent cytotoxic agents to monoclonal antibodies. "Propargyl-PEG1-SS-PEG1-acid" is a heterobifunctional, cleavable linker designed to meet the demands of modern bioconjugation. Its structure incorporates a terminal propargyl group for highly efficient click chemistry, a disulfide bond for intracellular cleavage, a hydrophilic PEG spacer to enhance solubility, and a terminal carboxylic acid for conjugation to amine-containing molecules.
The core technology behind the application of this linker is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the formation of a stable triazole ring from the reaction of the propargyl group's terminal alkyne and an azide-functionalized molecule. The reaction is known for its high yield, specificity, and biocompatibility.
The disulfide bond within the linker is stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, ensuring the targeted release of the conjugated payload. This application note provides detailed protocols for the use of "this compound" in CuAAC reactions and presents exemplary data to guide experimental design.
Key Features & Applications
-
Click Chemistry Ready: The terminal propargyl group allows for efficient and specific conjugation to azide-modified molecules via CuAAC.
-
Cleavable Linker: The disulfide bond enables the release of the conjugated molecule in a reducing environment, a key feature for drug delivery systems like ADCs.
-
Enhanced Solubility: The polyethylene (B3416737) glycol (PEG) spacer improves the solubility and pharmacokinetic properties of the resulting conjugate.
-
Versatile Conjugation: The terminal carboxylic acid can be activated to react with primary amines, providing a handle for attachment to proteins, antibodies, or other molecules.
-
Primary Applications:
-
Synthesis of Antibody-Drug Conjugates (ADCs).
-
Development of targeted drug delivery systems.
-
Bioconjugation of proteins, peptides, and other biomolecules.
-
Surface modification of materials.
-
Signaling Pathway and Experimental Workflow
Caption: Conceptual workflow of ADC delivery and payload release.
Caption: Experimental workflow for CuAAC bioconjugation.
Exemplary Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction with "this compound". These values are illustrative and may require optimization for specific applications.
| Parameter | Exemplary Value | Range | Notes |
| Molar Ratio | |||
| Azide Molecule | 1 equivalent | 1 equivalent | The limiting reagent. |
| Propargyl-Linker | 3 equivalents | 1.5 - 5 equivalents | Excess linker can drive the reaction to completion. |
| CuSO₄ | 0.5 equivalents | 0.1 - 1 equivalent | Relative to the azide molecule. |
| THPTA Ligand | 2.5 equivalents | 0.5 - 5 equivalents | A 5:1 ligand to copper ratio is common. |
| Sodium Ascorbate | 10 equivalents | 5 - 20 equivalents | Excess is used to maintain copper in the Cu(I) state. |
| Concentrations | |||
| Azide Molecule | 1 mg/mL | 0.5 - 10 mg/mL | Dependent on the solubility of the molecule. |
| Reaction Conditions | |||
| Solvent | PBS, pH 7.4 with 5-10% DMSO | Aqueous buffers, DMF, t-BuOH/H₂O | Co-solvents may be needed for hydrophobic reactants. |
| Temperature | Room Temperature (20-25°C) | 4 - 37°C | |
| Reaction Time | 2 hours | 1 - 12 hours | Monitor by LC-MS or other appropriate methods. |
| Outcome | |||
| Expected Yield | > 90% | 85 - 98% | Highly dependent on the specific reactants and conditions. |
Experimental Protocols
Protocol 1: General Bioconjugation of an Azide-Modified Protein
This protocol describes a general method for conjugating "this compound" to an azide-modified protein.
Materials:
-
This compound
-
Azide-modified protein
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4 (degassed)
-
Dimethyl Sulfoxide (DMSO)
-
1.5 mL microcentrifuge tubes
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Stock Solutions:
-
Propargyl-Linker: Prepare a 10 mM stock solution in DMSO.
-
Azide-Protein: Prepare a 1 mg/mL solution in degassed PBS, pH 7.4.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water. Protect from light.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, combine 5 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA.
-
Vortex briefly and let it stand for 2-3 minutes at room temperature. This creates a 1:5 molar ratio of Cu:Ligand.
-
-
Conjugation Reaction:
-
In a separate microcentrifuge tube, add 100 µL of the 1 mg/mL azide-protein solution.
-
Add the desired molar excess of the Propargyl-Linker stock solution (e.g., for a 3-fold molar excess over a 50 kDa protein, add approximately 0.6 µL of the 10 mM stock).
-
Add the 15 µL of the catalyst premix to the protein-linker solution.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Gently mix by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle agitation. Protect the reaction from light.
-
-
Purification:
-
Purify the conjugate to remove excess linker and reaction components using an appropriate method such as SEC with PBS as the mobile phase.
-
-
Analysis:
-
Analyze the purified conjugate by LC-MS to confirm the conjugation and by SDS-PAGE to assess purity.
-
Protocol 2: Small-Scale Screening Reaction
This protocol is suitable for initial optimization of reaction conditions on a smaller scale.
Typical Reaction Mixture Components:
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Azide-Molecule in PBS | 1 mg/mL (e.g., 20 µM) | 40 µL | ~16 µM |
| Propargyl-Linker | 10 mM | 0.2 µL | ~40 µM (2.5x excess) |
| CuSO₄ | 20 mM | 0.5 µL | 200 µM |
| THPTA Ligand | 100 mM | 1 µL | 2 mM |
| Sodium Ascorbate | 100 mM | 2.5 µL | 5 mM |
| PBS, pH 7.4 | - | 5.8 µL | - |
| Total Volume | 50 µL |
Procedure:
-
Combine the azide-molecule, Propargyl-Linker, CuSO₄, and THPTA ligand in a 0.5 mL microcentrifuge tube.
-
Add the PBS to reach the pre-initiation volume.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction by adding 1 µL of 0.5 M EDTA.
-
Analyze the reaction mixture directly by LC-MS to determine the extent of conversion.
Application Notes and Protocols: EDC/NHS Activation of "Propargyl-PEG1-SS-PEG1-acid" for Amine Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of "Propargyl-PEG1-SS-PEG1-acid," a bifunctional linker, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with primary amine-containing molecules. This process is fundamental in bioconjugation and drug development for creating stable amide bonds, enabling the linkage of payloads, imaging agents, or other functional moieties to proteins, antibodies, or other biomolecules.[1][][3]
"this compound" is a versatile crosslinker featuring a terminal propargyl group for click chemistry, a disulfide bond for cleavable applications, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a terminal carboxylic acid for conjugation.[4][5][6] The EDC/NHS chemistry activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with primary amines to form a covalent amide linkage.[1][7][8]
Reaction Mechanism
The EDC/NHS activation and subsequent amine coupling is a two-step process:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of "this compound" to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions.[1]
-
Formation of a Semi-Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, with the release of an EDC by-product as a soluble urea (B33335) derivative.[1] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the amine.[8]
-
Amine Coupling: The NHS ester reacts with a primary amine-containing molecule to form a stable amide bond, releasing N-hydroxysuccinimide.[][3]
Caption: EDC/NHS reaction mechanism for amine coupling.
Quantitative Data Summary
Optimization is often required for specific applications to achieve the desired conjugation efficiency while maintaining the integrity of the amine-containing molecule.[9] The following tables provide recommended starting conditions and ranges for the activation and coupling reactions.
Table 1: Reagent Molar Ratios
| Reagent | Recommended Molar Excess (relative to "this compound") | Notes |
| EDC | 2 - 10 fold | Higher excess may be needed for dilute solutions. Very high concentrations can sometimes lead to precipitation.[10] |
| NHS/Sulfo-NHS | 1.2 - 1.5 fold (relative to EDC) | The use of NHS or its water-soluble analog, Sulfo-NHS, is recommended to increase the stability of the activated intermediate and improve reaction efficiency.[1] |
| Amine-containing Molecule | 1.1 - 5 fold | The optimal ratio depends on the specific reactants and desired degree of labeling. |
Table 2: Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[10] | 7.0 - 8.5[10] |
| Buffer | MES Buffer (2-(N-morpholino)ethanesulfonic acid)[10] | Phosphate-Buffered Saline (PBS), Borate Buffer, or Bicarbonate Buffer[10] |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature |
| Reaction Time | 15 - 30 minutes[9] | 2 hours to overnight[9] |
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the intended reaction.[10]
Experimental Protocols
This protocol describes a general two-step method for the conjugation of an amine-containing molecule to "this compound".
Materials
-
"this compound"
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, or 1 M Hydroxylamine
-
Desalting column or dialysis cassette for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve linker)
Protocol
Caption: Experimental workflow for amine conjugation.
Step 1: Preparation of Reagents
1.1. Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent condensation, as they are moisture-sensitive.[10] 1.2. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is prone to hydrolysis.[9] 1.3. Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Coupling Buffer (PBS, pH 7.2-7.5). 1.4. Prepare the Quenching Solution.
Step 2: Activation of "this compound"
2.1. Dissolve "this compound" in Activation Buffer. If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be used, but the final concentration of the organic solvent in the reaction mixture should be minimized. 2.2. Add the desired molar excess of EDC and NHS/Sulfo-NHS solutions to the "this compound" solution. 2.3. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9]
Step 3: Amine Coupling Reaction
3.1. Two-Pot Method (Recommended to avoid carrier-carrier crosslinking): a. Optional but recommended: Remove excess EDC and byproducts by passing the activation reaction mixture through a desalting column equilibrated with Coupling Buffer.[11] b. Immediately add the purified, activated "this compound" to the amine-containing molecule dissolved in Coupling Buffer. 3.2. One-Pot Method: a. Adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer or a small amount of a non-amine base. b. Add the amine-containing molecule (dissolved in Coupling Buffer) directly to the pH-adjusted activation mixture. 3.3. Incubate the coupling reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9] The optimal time and temperature may vary depending on the stability of the amine-containing molecule.
Step 4: Quenching the Reaction
4.1. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[10] Common quenching agents include Tris, glycine, or hydroxylamine.[10] 4.2. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
Step 5: Purification of the Conjugate
5.1. Remove unreacted reagents, quenching agent, and byproducts by dialysis against an appropriate buffer or by using a desalting column. 5.2. The purified conjugate can be concentrated if necessary.
Step 6: Characterization
6.1. Characterize the final conjugate using appropriate analytical techniques such as:
- UV-Vis Spectroscopy: To determine the concentration of the protein/antibody and potentially the degree of labeling if the linker or attached molecule has a chromophore.
- Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the number of linkers attached per molecule.
- SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
- HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unconjugated starting materials.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Low or No Coupling Yield | Inactive reagents (EDC/NHS) due to moisture exposure. | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[10] |
| Suboptimal pH for activation or coupling. | Verify the pH of your buffers. Use MES for activation (pH 4.5-6.0) and PBS or a similar buffer for coupling (pH 7.0-8.5).[10] | |
| Presence of competing nucleophiles in buffers (e.g., Tris, glycine, acetate). | Use non-amine, non-carboxylate buffers for the activation and coupling steps.[10] | |
| Hydrolysis of the NHS-ester intermediate. | Perform the reaction steps promptly. Consider a higher concentration of the amine nucleophile.[12] | |
| Precipitation during the reaction | Protein aggregation due to pH change or reagent addition. | Ensure the protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary.[10] |
| High concentration of EDC. | If using a large excess of EDC and observing precipitation, try reducing the concentration.[10] |
Conclusion
The EDC/NHS activation of "this compound" is a robust and versatile method for conjugating this linker to amine-containing molecules. By carefully controlling the reaction conditions, particularly pH and buffer composition, researchers can achieve efficient and specific amide bond formation. The provided protocols and troubleshooting guide offer a solid foundation for developing and optimizing conjugation strategies for a wide range of applications in research and drug development.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. CAS 1807503-85-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
- 6. This compound | CAS: 1807503-85-0 | AxisPharm [axispharm.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Propargyl-PEG1-SS-PEG1-acid" Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Propargyl-PEG1-SS-PEG1-acid". This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its combination of a terminal alkyne for click chemistry, a cleavable disulfide bond, and a carboxylic acid for amine coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker primarily used in bioconjugation and drug delivery. Its key applications include the synthesis of antibody-drug conjugates (ADCs), where it connects a cytotoxic payload to an antibody.[1][2][3][4] The disulfide bond allows for the controlled release of the drug under reducing conditions found inside cells.[4] The propargyl group enables the attachment of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] The terminal carboxylic acid is used to conjugate the linker to primary amines on proteins or other molecules through amide bond formation, typically using EDC/NHS chemistry.[3]
Q2: What are the key functional groups of this compound and their respective reactions?
A2: The molecule has three key functional groups:
-
Propargyl group (alkyne): This group reacts with azide-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[1][2][3]
-
Disulfide bond (-S-S-): This bond is cleavable in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4] This feature is often exploited for drug release in the reducing environment of the cell cytoplasm.
-
Carboxylic acid (-COOH): This group can be activated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples with primary amines (-NH2) to form a stable amide bond.[3]
Q3: What should I consider when planning a two-step conjugation using this linker?
A3: A typical two-step conjugation involves first reacting the carboxylic acid with an amine-containing molecule, followed by the reaction of the propargyl group with an azide-containing molecule. It is crucial to consider the stability of all components under each reaction condition. For instance, ensure that the conditions for the EDC/NHS coupling do not compromise the integrity of the molecule you plan to attach via click chemistry. Similarly, the copper catalyst and reducing agents used in the click reaction should not adversely affect the first molecule you conjugated. Purification after the first step is highly recommended to remove excess reagents before proceeding to the second conjugation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
EDC/NHS Coupling (Carboxylic Acid to Amine)
Issue: Low Conjugation Yield
| Possible Cause | Suggested Solution |
| Suboptimal pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with the primary amine is optimal at a pH of 7.0-8.5.[5] For a two-step reaction, perform the activation in a buffer like MES at pH 5-6, then adjust the pH to 7.2-7.5 before adding your amine-containing molecule.[5] |
| Hydrolysis of Activated Ester | The activated O-acylisourea intermediate is unstable in aqueous solutions. Using N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes this intermediate as an NHS ester, reducing hydrolysis and increasing coupling efficiency.[6] Prepare your amine-containing molecule in the correct reaction buffer beforehand to add it promptly after the activation step. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated linker.[5] Use non-amine containing buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[5] |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[5] Prepare solutions of EDC and NHS immediately before use. |
| Steric Hindrance | The PEG spacers are designed to reduce steric hindrance, but it can still be a factor with large biomolecules.[7] Consider optimizing the molar ratio of the linker to your molecule. |
Issue: Precipitation During Reaction
| Possible Cause | Suggested Solution |
| Protein Aggregation | Changes in pH or the addition of reagents can cause protein aggregation.[5] Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. |
| High Reagent Concentration | Very high concentrations of EDC can sometimes lead to precipitation.[5] If you are using a large excess of EDC and observe precipitation, try reducing the molar excess. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue: Low or No "Clicked" Product
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen. Use a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[8][9] Performing the reaction under an inert atmosphere (nitrogen or argon) can also be beneficial.[9] |
| Ligand Issues | A ligand is crucial to stabilize the Cu(I) catalyst and accelerate the reaction.[8] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice for aqueous reactions. Use a ligand-to-copper ratio of at least 5:1.[10] |
| Impure Reagents or Solvents | The purity of your azide- and alkyne-containing molecules, as well as your solvents, can significantly impact the reaction.[8] Use high-purity reagents and solvents. |
| Substrate Solubility | Poor solubility of either the azide (B81097) or alkyne reactant can hinder the reaction.[9] Consider using a co-solvent system (e.g., DMSO/water, DMF/water) to improve solubility.[11] |
Issue: Side Reactions
| Possible Cause | Suggested Solution |
| Homocoupling of Alkynes (Glaser Coupling) | This is a common side reaction that can occur in the presence of copper.[9] Using a stabilizing ligand and maintaining a low oxygen environment can minimize this side reaction.[9] |
| Protein Damage from Copper | Copper ions can sometimes cause damage to proteins. The use of a copper-chelating ligand like THPTA helps to mitigate this.[8] |
Disulfide Bond Stability and Cleavage
Issue: Premature Cleavage of the Disulfide Bond
| Possible Cause | Suggested Solution |
| Presence of Reducing Agents | The disulfide bond is sensitive to reducing agents. Ensure that no reducing agents are present in your reaction buffers unless cleavage is intended. Be mindful of carryover from previous purification steps. |
| Thiol-Disulfide Exchange | Free thiols in your sample can react with the disulfide bond, leading to scrambling.[12] Maintain a slightly acidic to neutral pH (around 6.5) to minimize this exchange if it is a concern.[12] |
Issue: Incomplete Cleavage of the Disulfide Bond
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent | Ensure you are using a sufficient molar excess of the reducing agent. For TCEP, a 2-10 fold molar excess is often sufficient, while DTT may require a higher excess.[13][14] |
| Suboptimal Reaction Conditions | Disulfide reduction with TCEP is effective over a wide pH range (1.5-8.5), while DTT is more effective at a pH above 7.[15] Ensure your buffer and pH are compatible with your chosen reducing agent. The reaction is typically performed at room temperature for 30-60 minutes.[13] |
| Steric Hindrance | The accessibility of the disulfide bond can be hindered by the conjugated molecules. You may need to increase the concentration of the reducing agent or the reaction time. |
Experimental Protocols & Visualizations
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid end of the linker to primary amines on a protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer.
-
Linker Preparation: Dissolve this compound in a small amount of organic solvent like DMSO and then add to the protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point.
-
Activation: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS (relative to the linker) to the protein-linker mixture.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature.
-
Purification: Immediately purify the activated protein-linker conjugate using a desalting column equilibrated with Coupling Buffer to remove excess EDC, Sulfo-NHS, and unreacted linker.
-
The purified conjugate is now ready for the subsequent click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule to the propargyl group of the linker-protein conjugate.
Materials:
-
Propargyl-functionalized protein conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Azide-containing molecule in DMSO or buffer.
-
CuSO₄: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup: In a reaction tube, combine the propargyl-functionalized protein conjugate and the azide-containing molecule (use a 5-10 fold molar excess of the azide molecule).
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA solutions to form the copper-ligand complex. A 1:5 ratio of CuSO₄ to THPTA is recommended.
-
Initiate Reaction: Add the copper-ligand complex to the reaction mixture to a final copper concentration of 50-100 µM.[10] Then, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and unreacted azide molecule.[16]
Signaling Pathway: Intracellular Drug Release
The disulfide bond in the linker is designed to be cleaved in the reducing environment of the cell, releasing the conjugated drug.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
- 4. This compound | CAS: 1807503-85-0 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. agscientific.com [agscientific.com]
- 16. benchchem.com [benchchem.com]
improving "Propargyl-PEG1-SS-PEG1-acid" conjugation efficiency
Welcome to the technical support resource for Propargyl-PEG1-SS-PEG1-acid . This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your conjugation experiments and achieve higher efficiency. The advice provided is based on the known reactivity of the molecule's functional groups: a terminal alkyne (Propargyl), a cleavable disulfide bond (-SS-), and a carboxylic acid (-acid).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered when using this compound for conjugation.
Category 1: Issues with Propargyl (Alkyne) End Conjugation (e.g., Click Chemistry)
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction has very low yield. What are the common causes?
Low yield in CuAAC reactions is often traced back to issues with the catalyst, reagents, or reaction environment.
-
Copper Catalyst Oxidation: The active catalyst in CuAAC is Copper(I). Exposure to oxygen can oxidize it to the inactive Copper(II) state. Always use freshly prepared reagents and deoxygenated solvents.
-
Reducing Agent Degradation: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ. Ensure your stock solution is fresh, as it can degrade over time, especially when exposed to light and air.
-
Ligand Issues: Ligands like TBTA or THPTA are used to stabilize the Cu(I) catalyst and improve reaction efficiency. Ensure the correct ligand-to-copper ratio is used, typically 1:1 to 5:1 (ligand:copper).
-
pH of Reaction Buffer: The optimal pH for CuAAC is typically between 7 and 8. Deviations can lead to poor reaction kinetics.
-
Impure Reagents: Contaminants in your azide-containing molecule or the PEG linker itself can interfere with the reaction.
Troubleshooting Flowchart: Low CuAAC Yield
Caption: Troubleshooting workflow for low-yield Click Chemistry reactions.
Category 2: Issues with Carboxylic Acid End Conjugation (e.g., Amide Coupling)
Question: The efficiency of my EDC/NHS coupling to a primary amine is poor. How can I improve it?
Amide coupling reactions mediated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are sensitive to several factors.
-
Hydrolysis of Activated Ester: The NHS-ester intermediate formed after the reaction of the carboxylic acid with EDC/NHS is susceptible to hydrolysis, especially at high pH. This deactivates the linker before it can react with the amine. Perform the reaction promptly after activation.
-
Suboptimal pH: The reaction has two pH optima. The activation step with EDC/NHS is most efficient at a slightly acidic pH (6.0-6.5). The subsequent reaction of the NHS-ester with the amine is most efficient at a physiological to slightly basic pH (7.2-8.0). A two-step protocol is often more efficient.
-
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate) will compete with the reaction and should be avoided. Use non-reactive buffers like MES, HEPES, or PBS.
-
Reagent Concentration and Ratio: The molar ratio of EDC and NHS to the carboxylic acid is critical. A slight excess (1.5-5 equivalents) of EDC/NHS is often used to drive the reaction forward.
Table 1: Recommended Molar Ratios for EDC/NHS Activation
| Reagent | Molar Equivalents (relative to PEG-acid) | Purpose |
| This compound | 1 | The molecule to be activated. |
| EDC | 1.5 - 5 | Activates the carboxylic acid. |
| NHS (or Sulfo-NHS) | 1.5 - 5 | Stabilizes the activated intermediate, reducing hydrolysis. |
| Amine-containing Molecule | 1 - 10 | The target for conjugation. |
Question: I am seeing significant precipitation during my EDC/NHS reaction. What is happening?
Precipitation can occur due to the EDC urea (B33335) byproduct or poor solubility of the activated intermediate. Using Sulfo-NHS instead of NHS can increase the solubility of the active ester and reduce precipitation in aqueous buffers.
Category 3: Issues Related to the Disulfide (-SS-) Bond
Question: I suspect my linker is cleaving during the conjugation reaction. How can I prevent this?
The disulfide bond is stable under most conjugation conditions but is sensitive to reducing agents.
-
Avoid Reducing Agents: Ensure that no reducing agents like DTT, TCEP, or β-mercaptoethanol are present in your reaction buffers or protein solutions unless cleavage is intended.
-
Check for Free Thiols: If you are conjugating to a protein or molecule that has free thiols (cysteines), these can initiate a disulfide exchange reaction, leading to cleavage or scrambling. Consider capping free thiols with an agent like N-ethylmaleimide (NEM) prior to conjugation if they are not the intended target.
Logical Diagram: Disulfide Bond Stability Considerations
Caption: Decision process for maintaining disulfide bond integrity.
Detailed Experimental Protocols
Protocol 1: Two-Step EDC/NHS Amide Coupling
This protocol maximizes efficiency by separating the activation and coupling steps.
Materials:
-
This compound
-
EDC and Sulfo-NHS (s-NHS)
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Activation Step: a. Dissolve this compound in Activation Buffer. b. Add 5 molar equivalents of EDC and 5 molar equivalents of s-NHS. c. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): a. Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer. This prevents EDC from cross-linking your amine-containing molecule.
-
Coupling Step: a. Immediately add the activated, desalted PEG linker to your amine-containing molecule (dissolved in Coupling Buffer). b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: a. Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: a. Purify the final conjugate using size exclusion chromatography (SEC) or other appropriate methods to remove unreacted linker and protein.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical click chemistry reaction.
Materials:
-
This compound conjugate (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA ligand
-
Degassed PBS, pH 7.4
Procedure:
-
Prepare Reagents: a. Prepare a 100 mM stock of Sodium Ascorbate in water. This must be made fresh. b. Prepare a 50 mM stock of CuSO₄ in water. c. Prepare a 50 mM stock of THPTA in water.
-
Reaction Setup: a. In a microfuge tube, combine the Propargyl-PEG conjugate and the azide-containing molecule in degassed PBS.
-
Catalyst Premix: a. In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio. Let it sit for 2-3 minutes. This forms the Cu(I)-ligand complex.
-
Initiate Reaction: a. Add the CuSO₄/THPTA premix to the main reaction tube. A final copper concentration of 1-2 mM is typical. b. Add the fresh Sodium Ascorbate solution to the reaction. A final concentration of 5-10 mM is recommended. c. Gently mix and incubate at room temperature for 1-4 hours, protected from light and air.
-
Purification: a. Purify the final product using chromatography (e.g., SEC) to remove the copper catalyst, excess reagents, and unreacted starting materials.
Technical Support Center: Propargyl-PEG1-SS-PEG1-acid Stability in Plasma
Welcome to the technical support center for "Propargyl-PEG1-SS-PEG1-acid." This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may be encountered when using this disulfide-containing linker in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound in plasma?
The principal mechanism of degradation for this linker in plasma is the reductive cleavage of the disulfide bond (-S-S-). This reaction is predominantly mediated by endogenous reducing agents, with glutathione (B108866) (GSH) being the most significant contributor in the intracellular environment.[1][2] In the bloodstream, other thiols like cysteine can also contribute to the reduction of the disulfide bond, although at a slower rate compared to the intracellular environment.[1]
Q2: What are the expected cleavage products of this compound in a reducing environment?
Upon cleavage of the disulfide bond, the linker will break into two separate fragments, each bearing a free thiol (-SH) group. The specific products will be Propargyl-PEG1-thiol and HS-PEG1-acid.
Q3: How does the stability of this compound in plasma compare to its stability inside a cell?
Disulfide linkers like this compound are designed to be significantly more stable in the extracellular environment of the plasma than inside a cell.[2] This is due to the substantial difference in the concentration of reducing agents, particularly glutathione (GSH). The intracellular concentration of GSH (1-10 mM) is approximately 1000 times higher than in the blood plasma (~5 µM), leading to a much faster rate of disulfide bond cleavage once the molecule is internalized by a cell.[1][2]
Q4: What factors can influence the plasma stability of my conjugate made with this linker?
Several factors can impact the in vivo stability of a conjugate utilizing a disulfide linker:
-
Steric Hindrance: Introducing bulky chemical groups near the disulfide bond can sterically hinder the approach of reducing agents, thereby increasing plasma stability.[2][3]
-
Electronic Effects: The electronic environment surrounding the disulfide bond can influence its susceptibility to reduction.
-
Conjugation Site: The specific site of attachment on a larger molecule (like an antibody) can affect the accessibility of the linker to reducing agents.[4]
-
Overall Molecular Structure: The three-dimensional conformation of the final conjugate can play a role in the stability of the disulfide bond.
Q5: Can enzymes in the plasma contribute to the cleavage of the disulfide bond?
While the primary cleavage mechanism is reductive, some plasma enzymes, such as thioredoxin (TRX) and glutaredoxin (GRX), have the potential to catalytically cleave certain disulfide bonds. However, for many disulfide linkers used in drug delivery, the main pathway of degradation in plasma is considered to be thiol-disulfide exchange.
Troubleshooting Guide
This guide addresses specific issues that you might encounter during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Premature cleavage of the conjugate in plasma stability assays | The disulfide bond may be too labile under the experimental conditions. | 1. Modify the linker design: If possible, consider a linker with increased steric hindrance around the disulfide bond. 2. Optimize conjugation site: If conjugating to a protein, choose a less solvent-exposed site for attachment. 3. Control for assay artifacts: Ensure the pH of your plasma sample is physiological (~7.4) and that the incubation temperature is 37°C. Run a control with the conjugate in buffer alone to assess inherent instability. |
| Inconsistent results between experimental batches | Variability in plasma batches or handling. | 1. Use pooled plasma: Utilize pooled plasma from multiple donors to average out individual variations. 2. Consistent sample handling: Ensure uniform thawing and handling procedures for all plasma samples. Avoid repeated freeze-thaw cycles. |
| Difficulty in detecting the cleaved products by LC-MS | Low concentration of cleaved products or instability of the thiol-containing fragments. | 1. Optimize LC-MS method: Increase the sensitivity of your mass spectrometer. 2. Derivatize thiol groups: Consider derivatizing the free thiol groups of the cleaved products to improve their stability and chromatographic behavior. |
| Conjugate shows good stability in buffer but not in plasma | This strongly suggests plasma-mediated degradation. | This is the expected behavior for a cleavable linker. The key is to quantify the rate of cleavage to determine if it meets your desired stability profile for in vivo applications. |
Quantitative Data on Disulfide Linker Stability
Direct head-to-head comparisons of linker stability can be challenging due to variations in experimental conditions across different studies. However, the following table provides a summary of reported plasma stability data for various disulfide-containing linkers to offer a comparative context.
| Linker Type | Conjugated Molecule | Stability Metric (Half-life) | Species | Reference |
| Maytansinoid Disulfide Linker (SPDB-DM4) | Antibody | ~9 days | In circulation | [1] |
| Unhindered Disulfide | Antibody | Lower stability in circulation | General | [1] |
| Sterically Hindered Disulfide | Antibody | Increased circulation half-life | General | [1] |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a conjugate containing the this compound linker in plasma.
Objective: To determine the rate of cleavage of the disulfide linker in plasma over time by quantifying the amount of intact conjugate.
Materials:
-
Your conjugate of interest
-
Pooled plasma (human, mouse, rat, etc., relevant to your intended in vivo model)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS system
Procedure:
-
Preparation:
-
Pre-warm the plasma and PBS to 37°C.
-
Prepare a stock solution of your conjugate in an appropriate solvent.
-
-
Incubation:
-
Dilute the conjugate to a final concentration (e.g., 10 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C with gentle shaking.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots from the plasma and PBS incubation mixtures.
-
-
Sample Quenching and Processing:
-
Immediately add the collected aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop the reaction.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate remaining at each time point.
-
The percentage of intact conjugate at each time point is calculated relative to the amount at time zero.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time.
-
Calculate the half-life (t½) of the conjugate in plasma.
-
Visualizations
Caption: Signaling pathway of disulfide linker cleavage.
Caption: Experimental workflow for in vitro plasma stability assay.
Caption: Troubleshooting decision tree for premature cleavage.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Disulfide Bond Cleavage of Propargyl-PEG1-SS-PEG1-acid
Welcome to the technical support center for optimizing the disulfide bond cleavage of Propargyl-PEG1-SS-PEG1-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional, cleavable linker used in bioconjugation and drug delivery.[1][2] It contains a propargyl group for click chemistry, a carboxylic acid for reaction with primary amines, and a central disulfide bond that can be cleaved under reducing conditions.[1][2] The two PEG1 units enhance solubility.[3]
Q2: Why would I want to cleave the disulfide bond?
The disulfide bond is a key feature of this linker, designed to be stable in circulation but readily cleaved in the reducing environment inside cells, such as in the presence of glutathione.[3] This allows for the controlled release of a conjugated payload (e.g., a drug) at the target site, which is a critical aspect of many antibody-drug conjugate (ADC) designs.[3]
Q3: What are the common reducing agents for cleaving the disulfide bond in this linker?
The most common reducing agents for disulfide bond cleavage are dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4][5][6] Both are effective, but they have different properties that may make one more suitable for your specific application.
Q4: What are the main differences between DTT and TCEP?
TCEP is generally more stable, odorless, and effective over a wider pH range (1.5-9.0) compared to DTT.[6][7] TCEP is also a non-thiol reducing agent, which can be advantageous in downstream applications where thiols might interfere, such as maleimide (B117702) chemistry.[6][8] DTT, a thiol-based reducing agent, is also highly effective but can be less stable and has a characteristic odor.[9]
Troubleshooting Guide
This guide addresses common issues you might encounter when attempting to cleave the disulfide bond of this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient Reducing Agent: The molar ratio of reducing agent to your molecule is too low. | Increase the concentration of the reducing agent. A significant molar excess (e.g., 10-50 mM of DTT or 5-50 mM of TCEP) is often recommended to drive the reaction to completion.[4][5][6] |
| Suboptimal pH: The pH of the reaction buffer is not ideal for the chosen reducing agent. | Adjust the pH of your reaction buffer. TCEP is effective over a broad pH range (1.5-9.0), while DTT is most effective at a pH above 7.[6] | |
| Short Incubation Time: The reaction has not been allowed to proceed for a sufficient amount of time. | Increase the incubation time. While some reductions can be rapid, allowing the reaction to proceed for 30 minutes to a few hours at room temperature is a good starting point.[4][5] | |
| Low Temperature: The reaction temperature is too low, slowing down the cleavage kinetics. | Increase the incubation temperature. Room temperature is often sufficient, but for resistant disulfide bonds, gentle heating (e.g., 37°C) may be beneficial.[4] However, be mindful of the stability of your conjugate at higher temperatures. | |
| Re-oxidation of Thiols | Presence of Oxygen: The newly formed free thiols are re-oxidizing to form the disulfide bond in the presence of oxygen. | Degas your buffers before use to remove dissolved oxygen.[8] Working in an anaerobic environment (e.g., in a glove box) can also prevent re-oxidation. |
| Removal of Reducing Agent: The reducing agent was removed before the next experimental step, allowing for re-oxidation. | If your downstream application is compatible, consider proceeding without removing the excess reducing agent. TCEP is often compatible with subsequent maleimide chemistry.[8] If removal is necessary, perform the next step as quickly as possible. | |
| Degradation of the Molecule | Harsh Reaction Conditions: High temperatures or extreme pH values may be degrading your molecule. | Use the mildest conditions that still achieve efficient cleavage. Optimize temperature and pH to find a balance between cleavage efficiency and molecule stability. |
| Contaminants in Reagents: Impurities in your solvents or buffers could be reacting with your molecule. | Use high-purity, thiol-free reagents and solvents. |
Experimental Protocols
Below are detailed protocols for disulfide bond cleavage using DTT and TCEP. Note that these are starting points, and optimization for your specific molecule and experimental setup is recommended.
Protocol 1: Cleavage with Dithiothreitol (DTT)
-
Prepare a DTT Stock Solution: Dissolve solid DTT in a degassed, aqueous buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a final concentration of 1 M. Prepare this solution fresh.
-
Prepare Your Sample: Dissolve the this compound conjugate in a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Initiate Cleavage: Add the 1 M DTT stock solution to your sample to achieve a final DTT concentration of 10-50 mM.[4]
-
Incubate: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1-2 hours.[4]
-
Monitor Progress (Optional): The reaction can be monitored by techniques such as HPLC or mass spectrometry to confirm the cleavage of the disulfide bond.
-
Downstream Processing: Proceed to your next step. If removal of DTT is required, use a desalting column or dialysis.
Protocol 2: Cleavage with Tris(2-carboxyethyl)phosphine (TCEP)
-
Prepare a TCEP Stock Solution: Dissolve solid TCEP-HCl in a degassed, aqueous buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a final concentration of 0.5 M.[6] This solution is more stable than DTT and can be stored at -20°C.
-
Prepare Your Sample: Dissolve the this compound conjugate in the desired reaction buffer. TCEP is effective over a wide pH range (1.5-9.0).[6]
-
Initiate Cleavage: Add the 0.5 M TCEP stock solution to your sample to achieve a final TCEP concentration of 5-50 mM.[6]
-
Incubate: Incubate the reaction mixture at room temperature (20-25°C) for 15-60 minutes.[6] Cleavage with TCEP is often faster than with DTT.[7]
-
Monitor Progress (Optional): Monitor the reaction by HPLC or mass spectrometry.
-
Downstream Processing: Proceed to your next step. In many cases, excess TCEP does not need to be removed before subsequent reactions like maleimide labeling.[6]
Summary of Recommended Reaction Conditions
| Parameter | DTT | TCEP |
| Concentration | 10-50 mM | 5-50 mM |
| pH | > 7.0 | 1.5 - 9.0 |
| Temperature | Room Temperature to 37°C | Room Temperature |
| Incubation Time | 1-2 hours | 15-60 minutes |
| Stability | Less stable, prepare fresh | More stable, can be stored |
| Odor | Strong, unpleasant | Odorless |
Visualizing the Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the general workflow for disulfide bond cleavage and a logical approach to troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG1-SS-alcohol | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Disulfide reduction using TCEP reaction [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
Technical Support Center: Propargyl-PEG1-SS-PEG1-acid Click Chemistry
Welcome to the technical support center for "Propargyl-PEG1-SS-PEG1-acid". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this linker in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
"this compound" is a heterobifunctional, cleavable PEG linker. It features a terminal alkyne (propargyl group) for click chemistry, a central disulfide bond (-SS-) that can be cleaved by reducing agents, and a terminal carboxylic acid for conjugation to amine-containing molecules. Its primary use is in bioconjugation, such as in the synthesis of Antibody-Drug Conjugates (ADCs), where it links a payload to a biomolecule via a stable triazole linkage, with the option for later release of the payload by cleaving the disulfide bond.[1][2]
Q2: What type of click chemistry is this linker designed for?
The terminal propargyl group is designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable 1,2,3-triazole ring by reacting with an azide-functionalized molecule.[1][3][4] This reaction is known for its high yields, mild reaction conditions, and bio-orthogonality, as neither alkyne nor azide (B81097) groups are typically present in biological systems.[5]
Q3: My CuAAC reaction has a very low yield or failed completely. What are the common causes?
Low yields in CuAAC reactions are often traced back to a few critical factors:
-
Inactive Copper Catalyst: The active catalyst is Copper(I). Oxygen in the reaction mixture can oxidize it to the inactive Copper(II) state. This is the most common reason for failure.[6][7]
-
Degraded Reagents: The reducing agent, typically sodium ascorbate (B8700270), can degrade over time if not stored properly. The purity of the azide and alkyne components is also crucial.[6]
-
Interfering Substances: Buffers containing chelators like Tris can sequester the copper catalyst.[7] Additionally, free thiols from reagents like DTT or cysteine residues in proteins can interfere with the reaction.[7][8]
-
Steric Hindrance: If the azide or alkyne is in a sterically crowded environment, the reaction rate can be significantly reduced.[6][9]
Q4: Can the disulfide bond in the linker be accidentally cleaved during the click reaction?
Yes, this is a potential side reaction. The disulfide bond is sensitive to reducing agents. While sodium ascorbate is used to reduce Cu(II) to Cu(I), stronger reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will readily cleave the disulfide bond. It is critical to remove such reducing agents from protein or other biomolecule samples before initiating the click reaction.[7] Disulfide bonds can also be susceptible to cleavage at high pH (e.g., > pH 11).[3]
Q5: Are there any known side reactions involving the propargyl group itself?
Under certain conditions, the terminal alkyne of the propargyl group can undergo homo-coupling (dimerization). This side reaction is typically promoted by higher temperatures and is also catalyzed by copper(I).[10] While not usually significant under typical, mild click chemistry conditions, it can become a competing pathway if the reaction is heated or if catalyst concentrations are very high.[10]
Q6: I'm seeing multiple unexpected products in my analysis (TLC/LC-MS). What could they be?
Multiple products can arise from several sources:
-
Alkyne Dimerization: As mentioned in Q5, homo-coupling of the propargyl-linker can lead to a dimeric species.[10]
-
Disulfide Cleavage Products: If the disulfide bond is unintentionally cleaved, you may see products corresponding to the two separate PEG fragments.
-
Reactions with Ascorbate Byproducts: The oxidation product of sodium ascorbate, dehydroascorbate, is an electrophile that can react with nucleophilic side chains on proteins (like lysine (B10760008) or arginine), leading to undesired adducts.[11]
-
Thiol-Alkyne Reactions: In the presence of free thiols (e.g., from cysteine), a copper-catalyzed reaction can sometimes form thiotriazoles as a byproduct, leading to false-positive conjugations.[8]
Q7: How can I minimize damage to my protein or biomolecule during the reaction?
Copper ions can be cytotoxic and cause damage to biomolecules, such as DNA strand breaks.[5] To mitigate this, the use of a copper-chelating ligand is highly recommended. Ligands like THPTA, TBTA, or BTTAA stabilize the Cu(I) oxidation state, increase reaction efficiency, and protect the biomolecule from oxidative damage.[5][7][12]
Q8: What are the best practices for purifying the final PEGylated conjugate?
Purification of PEGylated molecules can be challenging due to their high solubility in many solvents and their tendency to cause streaking during silica (B1680970) gel chromatography.[6] Consider these strategies:
-
Size Exclusion Chromatography (SEC): Often effective for separating the larger conjugate from smaller unreacted components.
-
Reverse-Phase HPLC (RP-HPLC): Can provide high-resolution separation, especially for protein and peptide conjugates.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing unreacted small molecules and reagents from large biomolecule conjugates.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the CuAAC reaction with "this compound".
| Symptom | Potential Cause | Suggested Solution |
| No Reaction or Very Slow Reaction | Inactive Cu(I) catalyst due to oxidation. | Degas all buffers and solvent mixtures thoroughly. Prepare fresh sodium ascorbate solution for each experiment. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[6][7] |
| Poor quality or degraded reagents. | Verify the purity and integrity of the linker, azide, copper source, and sodium ascorbate using appropriate analytical methods (e.g., NMR, MS). Use a fresh bottle of sodium ascorbate.[6] | |
| Steric hindrance at the reaction site. | Increase the reaction temperature moderately (e.g., to 37-45°C). Prolong the reaction time.[6][9] If designing a custom molecule, consider a longer PEG linker to reduce steric clash. | |
| Presence of copper-chelating species in the buffer (e.g., Tris, EDTA). | Avoid Tris-based buffers. Use non-chelating buffers such as PBS or HEPES.[7] If EDTA is present from a previous step, remove it via dialysis or buffer exchange. | |
| Low Yield of Desired Product | Sub-optimal ratio of reactants or catalyst. | Titrate the concentration of the azide partner; a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.[6] Optimize the catalyst loading (typically 1-10 mol% copper and 1-5 equivalents of ligand to copper).[6] |
| Insufficient reducing agent. | Ensure a significant excess of sodium ascorbate is used (e.g., 3-10 equivalents relative to copper) to maintain a reducing environment.[6] | |
| Reaction time is too short. | Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time, which can range from 1 to 24 hours.[6] | |
| Multiple Products Observed | Alkyne homo-coupling. | Avoid elevated temperatures.[10] Ensure the azide is present before adding the copper catalyst. Use the minimum effective catalyst concentration. |
| Unintended disulfide bond cleavage. | Remove all thiol-based reducing agents (DTT, BME) prior to the click reaction.[7] Perform the reaction at a neutral or slightly acidic pH (pH 6-7.5). | |
| Biomolecule degradation or modification. | Use a copper-chelating ligand (e.g., THPTA, TBTA) to protect the biomolecule from copper-mediated damage and ascorbate byproducts.[11][12] | |
| Thiol-related side reactions (e.g., with cysteine). | If free cysteines are suspected of interfering, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[7] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point for conjugating an azide-containing biomolecule with "this compound". Optimization is often necessary.
-
Reagent Preparation:
-
Prepare stock solutions of all components in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer). Ensure all aqueous buffers are degassed.
-
Propargyl-Linker Stock: Dissolve "this compound" in DMSO to a concentration of 10-100 mM.
-
Azide-Biomolecule: Prepare the biomolecule in a degassed, non-chelating buffer (e.g., PBS, HEPES) at pH 7.0-7.5.
-
Catalyst Premix: In a separate tube, prepare a fresh premix of the copper source and ligand. For example, mix CuSO₄ and THPTA in water.
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate in degassed water immediately before use.
-
-
Reaction Assembly:
-
In a reaction vessel, add the azide-biomolecule.
-
Add the "this compound" stock solution. A 5-10 fold molar excess of the linker over the biomolecule is a common starting point.
-
Add the copper/ligand catalyst premix. Final concentrations are typically 50-200 µM CuSO₄ and 250-1000 µM THPTA.
-
Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C.
-
Protect the reaction from light if using fluorescent molecules.
-
Allow the reaction to proceed for 1-4 hours. Monitor progress by LC-MS or SDS-PAGE if applicable.
-
-
Purification:
-
Once complete, purify the conjugate from excess reagents using an appropriate method such as SEC, RP-HPLC, or dialysis.
-
Protocol for Reductive Cleavage of Disulfide Bond
This protocol can be used to confirm successful conjugation by cleaving the linker and observing the resulting mass shift or release of a payload.
-
Sample Preparation: Purify the conjugate to remove any unreacted components.
-
Reduction: Add a reducing agent such as DTT (to a final concentration of 10-50 mM) or TCEP (1-5 mM) to the purified conjugate in a suitable buffer.
-
Incubation: Incubate at room temperature or 37°C for 30-60 minutes.
-
Analysis: Analyze the sample by LC-MS or other relevant techniques to confirm the cleavage of the disulfide bond and the separation of the two conjugated partners.
Visualizations
Reaction and Side Reaction Pathways
Caption: Key reaction pathways in the click chemistry of a propargyl-SS-PEG linker.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed or low-yield click reactions.
References
- 1. apexbt.com [apexbt.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG1-SS-alcohol | Benchchem [benchchem.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: Preventing Aggregation of ADCs with Propargyl-PEG1-SS-PEG1-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the "Propargyl-PEG1-SS-PEG1-acid" linker in the synthesis of Antibody-Drug Conjugates (ADCs), with a specific focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a heterobifunctional linker used in the construction of ADCs. Its structure includes:
-
A propargyl group for click chemistry, specifically Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for a highly specific and efficient conjugation reaction with an azide-modified molecule.[1][2][3]
-
Two short polyethylene (B3416737) glycol (PEG1) units that increase the hydrophilicity of the linker. This is crucial for improving the solubility of the final ADC and reducing its propensity to aggregate, especially when working with hydrophobic payloads.[4][5][6]
-
A disulfide bond (-S-S-) which is a cleavable linker. This bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload.
-
A carboxylic acid group (-acid) which can be activated to react with an amine group on a payload molecule, forming a stable amide bond.
Q2: What are the primary causes of ADC aggregation?
A2: ADC aggregation is a common challenge that can significantly impact the stability, efficacy, and safety of the therapeutic.[7] The primary causes include:
-
Increased Hydrophobicity: Many potent cytotoxic payloads are hydrophobic. Conjugating these molecules to an antibody increases the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[8][9][10]
-
High Drug-to-Antibody Ratio (DAR): While a higher DAR can increase potency, it also increases the likelihood of aggregation due to the increased number of hydrophobic payloads on the antibody surface.[6]
-
Conjugation Chemistry Conditions: The chemical process of conjugation itself can sometimes lead to the disruption of the antibody's structure, which can expose hydrophobic regions and promote aggregation.[11]
-
Buffer Conditions: Unfavorable buffer conditions, such as a pH near the isoelectric point of the antibody, can reduce its solubility and lead to aggregation.[10]
-
Use of Organic Solvents: While often necessary to dissolve hydrophobic payloads, organic co-solvents can contribute to antibody aggregation.[10]
Q3: How does the this compound linker help in preventing ADC aggregation?
A3: The design of the this compound linker incorporates features specifically aimed at mitigating aggregation:
-
Increased Hydrophilicity: The two PEG1 units increase the water solubility of the linker-payload construct. This helps to counteract the hydrophobicity of the cytotoxic drug.[4][5][6]
-
Spatial Shielding: The flexible PEG chains can create a "hydration shell" around the hydrophobic payload, sterically hindering the intermolecular interactions that lead to aggregation.[5] This allows for the potential of higher drug loading without inducing aggregation.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with the this compound linker.
Issue 1: Immediate Aggregation Observed Post-Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity of Payload | Screen different payloads with varying hydrophobicity if possible. | The inherent hydrophobicity of the drug is a primary driver of aggregation.[8] |
| Optimize the Drug-to-Antibody Ratio (DAR) to the lowest effective level. | A lower DAR reduces the overall hydrophobicity of the ADC.[6] | |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is at least 1-2 units away from the isoelectric point (pI) of the antibody. | At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[10] |
| Screen different buffer compositions and ionic strengths. | Buffer components can influence protein stability. | |
| High Concentration of Organic Co-solvent | Minimize the concentration of the organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker-payload. Aim for the lowest concentration that maintains solubility. | Organic solvents can denature antibodies and promote aggregation.[10] |
Issue 2: Low Yield of Purified ADC Due to Aggregation
| Potential Cause | Troubleshooting Step | Rationale |
| Aggregation During Purification | Optimize the purification method. Consider using size exclusion chromatography (SEC) with a buffer that promotes ADC stability. | The purification process itself can induce stress on the ADC, leading to aggregation. |
| Inefficient Removal of Aggregates | Use a high-resolution SEC column to effectively separate monomers from aggregates. | Accurate quantification and removal of aggregates is crucial for a pure and active final product.[7] |
| Precipitation During Storage | Perform formulation screening to identify optimal storage buffers and excipients (e.g., polysorbates, sugars) that enhance stability. | Proper formulation is critical for the long-term stability of the ADC and prevention of aggregation. |
Issue 3: Inefficient Click Chemistry Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Copper Catalyst Issues | Use a copper(I)-stabilizing ligand (e.g., THPTA) to prevent oxidation of Cu(I) to the inactive Cu(II) state. | The CuAAC reaction requires Cu(I) as the active catalyst.[12] |
| Perform the reaction under anaerobic conditions (e.g., by degassing buffers and using an inert atmosphere). | Oxygen can oxidize the copper catalyst. | |
| Poor Accessibility of Reactive Groups | Ensure the azide (B81097) and propargyl groups are accessible for reaction. Steric hindrance can be a factor. | The efficiency of the click reaction depends on the proximity and accessibility of the reactive partners. |
Quantitative Data on ADC Aggregation
While specific comparative data for the this compound linker is limited in publicly available literature, the following tables summarize general trends observed with different linker technologies and their impact on ADC aggregation.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | General Hydrophobicity | Typical Impact on Aggregation | Reference |
| Non-PEGylated Linker | High | Increased propensity for aggregation, especially with hydrophobic payloads. | [4][8] |
| Short-chain PEG Linker (e.g., this compound) | Moderate | Significantly reduces aggregation compared to non-PEGylated linkers by increasing hydrophilicity. | [4][5] |
| Long-chain PEG Linker | Low | Offers the most significant reduction in aggregation, allowing for higher DARs. | [6][13] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on Aggregation
| DAR Value | Impact on Aggregation | Rationale | Reference |
| Low (1-2) | Minimal aggregation. | Lower surface hydrophobicity. | [6] |
| Moderate (3-4) | Manageable aggregation, often mitigated by hydrophilic linkers. | A balance between potency and stability. | [6] |
| High (>4) | High propensity for aggregation, especially with hydrophobic payloads and linkers. | Significant increase in overall hydrophobicity of the ADC. | [6] |
Experimental Protocols
Protocol 1: General Two-Step ADC Synthesis using this compound and Click Chemistry
This protocol outlines a general workflow. Optimization of specific conditions (e.g., concentrations, reaction times, temperature) is recommended for each specific antibody, payload, and azide-modification strategy.
Step 1: Preparation of Azide-Modified Antibody
There are several methods to introduce azide groups onto an antibody. One common method is to use an azide-containing N-hydroxysuccinimide (NHS) ester to react with lysine (B10760008) residues on the antibody surface.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
-
-
Procedure:
-
Prepare a stock solution of the Azido-NHS ester in anhydrous DMSO or DMF.
-
Add the desired molar excess of the Azido-NHS ester to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Remove excess, unreacted Azido-NHS ester using a desalting column, exchanging the buffer to a suitable reaction buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).
-
Determine the concentration of the azide-modified antibody.
-
Step 2: Preparation of Payload-Linker Conjugate
-
Materials:
-
Cytotoxic payload with a primary amine group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
RP-HPLC for purification
-
-
Procedure:
-
Dissolve the this compound and the cytotoxic payload in anhydrous DMSO or DMF.
-
Add EDC and Sulfo-NHS to the solution to activate the carboxylic acid group of the linker.
-
Incubate for 15-30 minutes at room temperature.
-
Add the payload to the activated linker solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction by LC-MS.
-
Purify the payload-linker conjugate by RP-HPLC.
-
Step 3: Click Chemistry Conjugation
-
Materials:
-
Azide-modified antibody
-
Payload-linker conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Desalting column or SEC for purification
-
-
Procedure:
-
In a suitable reaction vessel, combine the azide-modified antibody and the payload-linker conjugate at the desired molar ratio.
-
In a separate tube, prepare the catalyst solution by mixing CuSO4 and the stabilizing ligand, followed by the addition of sodium ascorbate to reduce Cu(II) to Cu(I).
-
Add the catalyst solution to the antibody/payload-linker mixture.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HIC-HPLC or RP-HPLC.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the ADC from excess payload-linker and catalyst using a desalting column or SEC.
-
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To determine the percentage of high molecular weight species (aggregates) in the final ADC product.
-
Materials:
-
Purified ADC sample
-
SEC column suitable for monoclonal antibody analysis
-
HPLC system with a UV detector
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomeric ADC and the high molecular weight aggregates (which will elute earlier).
-
Integrate the peak areas to calculate the percentage of aggregates relative to the total peak area.
-
Visualizations
Caption: Key factors contributing to ADC aggregation.
Caption: A typical experimental workflow for ADC synthesis.
Caption: A decision tree for troubleshooting ADC aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
Technical Support Center: Purification of "Propargyl-PEG1-SS-PEG1-acid" Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Propargyl-PEG1-SS-PEG1-acid" and similar conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of "this compound" conjugates in a question-and-answer format.
Q1: My final product shows multiple peaks on the HPLC chromatogram. What are the likely impurities?
A1: Multiple peaks in your HPLC analysis typically indicate the presence of impurities. For "this compound" and its conjugates, common impurities include:
-
Unreacted Starting Materials: Residual "this compound" or the molecule it was conjugated to.
-
Reagents and Byproducts: If the conjugation involved coupling agents like EDC and NHS, byproducts such as N-acylurea can be present. For click chemistry reactions, residual copper catalysts might be a concern.
-
Homodimers: Oxidative homocoupling of the terminal alkyne on the propargyl group can lead to the formation of dimers.[1]
-
Reduced Disulfide Bonds: The disulfide bond in the linker can be sensitive to reducing agents, leading to cleaved fragments.
Q2: I am observing a loss of my product during purification, and I suspect the disulfide bond is being cleaved. How can I prevent this?
A2: The disulfide bond is susceptible to reduction, which can lead to product loss. To mitigate this:
-
Avoid Reducing Agents: Ensure that no reducing agents, such as DTT or TCEP, are present in your buffers or reaction mixtures unless intentionally used for cleavage.
-
Control pH: Disulfide bonds can be less stable under highly alkaline conditions.[2] Maintain a neutral to slightly acidic pH during purification and storage if possible.
-
Oxygen Exclusion: For thiol-specific reactions, excluding oxygen can help prevent intermolecular disulfide formation by the protein, which can reduce the yield of the desired PEGylated product.[2]
-
Gentle Handling: Minimize exposure to harsh conditions, such as high temperatures or extreme pH, that could promote disulfide bond cleavage.
Q3: My PEGylated conjugate is showing poor separation and broad peaks during RP-HPLC. What can I do to improve the resolution?
A3: Broad peaks and poor separation are common challenges in the chromatography of PEGylated molecules. Here are some optimization strategies for RP-HPLC:
-
Column Selection: The choice of stationary phase is critical. While C18 columns are common, a C4 column may provide better separation for some PEGylated proteins.[3]
-
Temperature: Increasing the column temperature, for example to 45°C, can sometimes improve peak shape and resolution for PEGylated compounds.[1][3]
-
Gradient Optimization: A shallow gradient of the organic mobile phase (e.g., acetonitrile) can enhance the separation of closely eluting species.[3] Gradient slopes between 1-2% per minute are a good starting point.[3]
-
Mobile Phase Additives: Using trifluoroacetic acid (TFA) in the mobile phase is standard for peptide and protein separations and can improve peak shape.
Q4: After a click chemistry reaction, my product is contaminated with a green/blue color. How do I remove the copper catalyst?
A4: The residual copper catalyst from a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction can be challenging to remove. Here are a few approaches:
-
Aqueous Workup: Perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with an aqueous solution of 5% ammonia (B1221849) (to chelate and remove copper), followed by saturated sodium bicarbonate and brine.
-
Chelating Resins: Use a resin specifically designed to bind and remove copper ions from the reaction mixture.
-
RP-HPLC: In many cases, the copper catalyst and its complexes can be effectively separated from the desired product during RP-HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for "this compound" conjugates?
A1: The most common and effective purification methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for separating the desired conjugate from unreacted starting materials and other impurities.
-
SEC (also known as gel filtration) separates molecules based on their size. It is effective for removing low molecular weight impurities and can also be used to separate aggregates from the desired product.[4]
Q2: How can I monitor the purity of my "this compound" conjugate?
A2: Purity is typically assessed using analytical HPLC, often coupled with a mass spectrometer (LC-MS) to confirm the molecular weight of the product. Due to the lack of a strong UV chromophore in the PEG structure, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary for accurate quantification if the conjugated molecule is not UV-active.
Q3: What are the expected physicochemical properties of "this compound"?
A3: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H16O4S2 |
| Molecular Weight | 264.35 g/mol |
| Typical Purity | >95% |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
Q4: How should I store "this compound" and its conjugates to ensure stability?
A4: For long-term stability, it is recommended to store the compound at -20°C in a desiccated environment. If dissolved in a solvent, store the solution at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
Quantitative Data Summary
The following table provides a general comparison of common purification techniques for PEGylated conjugates. The actual recovery and purity will depend on the specific conjugate and the optimization of the purification method.
| Purification Method | Principle | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | >95% | 50-80% | High resolution, can separate isomers | Can be denaturing for proteins, lower recovery |
| Size-Exclusion Chromatography (SEC) | Separation based on size | >90% | >90% | High recovery, non-denaturing | Lower resolution, may not separate species of similar size |
| Ion-Exchange Chromatography (IEX) | Separation based on charge | >95% | 70-90% | High capacity, high resolution | Requires charged analyte, sensitive to buffer conditions |
| Aqueous Two-Phase Separation (ATPS) | Partitioning between two immiscible aqueous phases | >99% (for specific proteins)[5] | 50-60% (for specific proteins)[5] | Scalable, can be rapid | Optimization can be complex, lower recovery |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification
This protocol provides a general starting point for the purification of "this compound" conjugates. Optimization will be required for each specific conjugate.
1. Materials and Reagents:
-
Crude conjugate sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector (and ELSD/CAD if necessary)
-
Preparative C4 or C18 HPLC column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases before use.
3. HPLC Method:
-
Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column).
-
Detection Wavelength: 220 nm and 280 nm (or a wavelength specific to your conjugate).
-
Column Temperature: 45°C
-
Gradient:
-
0-5 min: 20% B
-
5-30 min: 20-65% B (linear gradient)
-
30-35 min: 65-90% B (linear gradient for column wash)
-
35-40 min: 90% B
-
40-45 min: 90-20% B (return to initial conditions)
-
45-50 min: 20% B (re-equilibration)
-
4. Sample Preparation and Injection:
-
Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the equilibrated column.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified product.
Visualizations
Caption: General workflow for the purification of "this compound" conjugates.
Caption: Troubleshooting logic for common purification issues with PEG-SS conjugates.
References
Technical Support Center: Scaling Up Propargyl-PEG1-SS-PEG1-acid Synthesis
Welcome to the technical support center for the synthesis of Propargyl-PEG1-SS-PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scalable synthesis of this cleavable ADC linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this bifunctional linker presents several challenges. Key issues include: maintaining the stability of the disulfide bond, controlling side reactions such as disulfide exchange, ensuring consistent reaction kinetics and heat transfer in larger volumes, and developing robust purification methods to handle larger quantities of the product while maintaining high purity.[1]
Q2: How can I minimize disulfide bond scrambling or reduction during the synthesis?
A2: Disulfide bond stability is crucial. To minimize scrambling or reduction, it is important to work under controlled pH conditions, typically avoiding strongly basic or acidic environments. The use of degassed solvents and performing reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation-reduction side reactions.[2][] Introducing bulky groups near the disulfide bond can also enhance its stability.[2]
Q3: What are the most common impurities encountered, and how can they be identified?
A3: Common impurities may include starting materials, incompletely reacted intermediates, and byproducts from side reactions such as the formation of species with cleaved disulfide bonds or oligomerization of the PEG linker. These impurities can be identified using analytical techniques like High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of byproducts.[][5][6]
Q4: What purification strategies are most effective for large-scale synthesis of this linker?
A4: The labile nature of the disulfide bond can make purification challenging.[1] Traditional purification methods like recrystallization might be difficult due to the oily nature of PEG compounds. Large-scale purification often relies on column chromatography (e.g., silica (B1680970) gel or reversed-phase). Precipitation of the PEG derivative from a solution by adding a non-solvent is also a common and scalable technique.[7]
Q5: How does the propargyl group influence the synthesis and handling of the linker?
A5: The terminal alkyne of the propargyl group is a key functionality for "click" chemistry.[8] During synthesis, it is generally stable under many reaction conditions. However, care should be taken to avoid conditions that could lead to its reaction, such as the presence of strong bases that could deprotonate the terminal alkyne. The propargyl group provides a reactive handle for subsequent conjugation to azide-containing molecules.[9]
Troubleshooting Guides
Problem 1: Low Yield of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after the final step. | Incomplete reaction at one or more synthetic steps. | Monitor each reaction step by TLC or HPLC to ensure completion. Adjust reaction times, temperatures, or reagent stoichiometry as needed. |
| Degradation of the disulfide bond. | Ensure all solvents are degassed and reactions are performed under an inert atmosphere. Maintain a neutral to slightly acidic pH where possible. | |
| Product loss during purification. | Optimize the purification method. For chromatography, screen different solvent systems and stationary phases. For precipitation, carefully select the solvent/non-solvent pair and optimize the precipitation temperature. | |
| Side reactions consuming starting materials. | Analyze crude reaction mixtures by LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or multiple peaks in HPLC of the final product. | Presence of unreacted starting materials or intermediates. | Improve the efficiency of the preceding reaction steps. Consider adding a scavenger resin to remove unreacted reagents. |
| Disulfide exchange leading to a mixture of products. | Use a slight excess of one of the thiol precursors during disulfide bond formation to drive the reaction to completion. Ensure the absence of other reactive thiols in the reaction mixture. | |
| Oxidation or reduction of the disulfide bond. | As mentioned previously, maintain an inert atmosphere and use degassed solvents. Avoid strong reducing or oxidizing agents in subsequent steps. | |
| PEG oligomerization. | Use high-purity, monodisperse PEG starting materials. Control reaction temperature to prevent unwanted polymerization. |
Problem 3: Inconsistent Results at Larger Scale
| Symptom | Possible Cause | Suggested Solution |
| Reactions that worked at lab scale are sluggish or incomplete at pilot scale. | Inefficient mixing or heat transfer in larger reactors. | Use appropriate mixing equipment (e.g., overhead stirrer) for the reactor size. Monitor internal reaction temperature and adjust heating/cooling rates accordingly. |
| Reagent addition rates are not properly scaled. | For exothermic reactions, the rate of addition of reagents needs to be carefully controlled at a larger scale to manage heat generation. | |
| Changes in solvent-to-reagent ratios. | Maintain consistent concentration of reactants as you scale up. |
Experimental Protocols
A plausible synthetic route for this compound involves a multi-step process. Below is a generalized protocol based on the synthesis of similar compounds.
Step 1: Synthesis of Propargyl-PEG1-thiol
This step involves the reaction of a suitable propargyl-PEG1 starting material (e.g., Propargyl-PEG1-mesylate) with a thiolating agent.
-
Materials: Propargyl-PEG1-mesylate, Sodium hydrosulfide (B80085) (NaSH), Anhydrous DMF.
-
Procedure:
-
Dissolve Propargyl-PEG1-mesylate in anhydrous DMF under an argon atmosphere.
-
Add a slight molar excess of NaSH to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a dilute acid solution and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of an Activated Carboxy-PEG1-thiol Precursor
This involves creating a reactive disulfide that can then react with the thiol from Step 1. A common method is to use a pyridyl disulfide-activated PEG acid.
-
Materials: HOOC-PEG1-SH, 2,2'-Dipyridyl disulfide, Anhydrous ethanol.
-
Procedure:
-
Dissolve HOOC-PEG1-SH and a molar excess of 2,2'-dipyridyl disulfide in anhydrous ethanol.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by observing the formation of 2-thiopyridone (a yellow compound).
-
Concentrate the reaction mixture and purify the product, HOOC-PEG1-SS-pyridyl, by column chromatography.
-
Step 3: Formation of the Disulfide Bridge
This is a disulfide exchange reaction between the products from Step 1 and Step 2.
-
Materials: Propargyl-PEG1-thiol, HOOC-PEG1-SS-pyridyl, Anhydrous DMF.
-
Procedure:
-
Dissolve Propargyl-PEG1-thiol and a slight molar excess of HOOC-PEG1-SS-pyridyl in anhydrous DMF under an argon atmosphere.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by preparative HPLC.
-
| Parameter | Typical Range (Lab Scale) | Considerations for Scale-Up |
| Reaction Temperature | 20-25 °C | Monitor internal temperature closely; use a reactor with efficient heat exchange. |
| Reaction Time | 4-24 hours per step | May need to be adjusted based on mixing efficiency at a larger scale. |
| Reagent Stoichiometry | 1.0 - 1.2 equivalents | Maintain precise stoichiometry to minimize side products and unreacted starting materials. |
| Solvent Volume | 10-20 mL/g of limiting reagent | Ensure sufficient solvent for good mixing, but be mindful of solvent costs and disposal at scale. |
| Purity (Post-Purification) | >95% | May require multi-step purification at a larger scale to achieve the desired purity. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
Technical Support Center: Propargyl-PEG1-SS-PEG1-acid
This technical support center provides guidance on the storage, handling, and use of Propargyl-PEG1-SS-PEG1-acid, a bifunctional linker commonly employed in bioconjugation and drug delivery applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C upon receipt.[1][2][3] While it may be shipped at ambient temperature, long-term storage should be at the recommended temperature to ensure its stability and performance.[3][4][5]
Q2: What is the appearance of this compound?
It is typically a viscous liquid.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).[2]
Q4: What are the primary applications of this linker?
This linker is primarily used in the synthesis of antibody-drug conjugates (ADCs).[6][7] Its key features include a propargyl group for click chemistry reactions, a cleavable disulfide bond for controlled release, and a carboxylic acid for conjugation to amine-containing molecules.[2][8][9] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and bioavailability.[8][9]
Q5: How does the cleavage of the disulfide bond work?
The disulfide bond (-S-S-) is labile and can be cleaved under reducing conditions.[8] This allows for the controlled release of a conjugated molecule, such as a drug, in a reducing biological environment like the cytoplasm of a cell.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving the Compound | Improper solvent choice or insufficient mixing. | Ensure you are using a recommended solvent such as water, DMSO, DCM, or DMF.[2] Gentle warming and vortexing can aid dissolution. For aqueous solutions, sonication may be helpful. |
| Low Reaction Yield in Click Chemistry | Inactive catalyst, degradation of the propargyl group, or incorrect reaction conditions. | Use a freshly prepared copper (I) catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Confirm the integrity of the azide-containing molecule. |
| Low Yield in Amide Bond Formation | Inactive activating agents, inappropriate pH, or hydrolysis of the activated acid. | Use fresh activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[2] Maintain the reaction pH between 4.5 and 7.5 for optimal amide coupling. Perform the reaction in an anhydrous organic solvent if possible to minimize hydrolysis. |
| Premature Cleavage of the Disulfide Bond | Presence of reducing agents in the reaction mixture or storage solution. | Avoid using buffers or reagents containing thiols (e.g., DTT, TCEP) until cleavage is desired. Ensure all solvents and reagents are free from reducing contaminants. |
| Inconsistent Experimental Results | Improper storage of the linker, leading to degradation. | Always store the compound at -20°C in a tightly sealed container.[1][2][3] For solutions, it is recommended to use them fresh or store them for a short period at -20°C.[1] Avoid multiple freeze-thaw cycles. |
Experimental Protocols & Workflows
General Workflow for Antibody-Drug Conjugation
The following diagram illustrates a typical workflow for conjugating a drug to an antibody using this compound.
Caption: Workflow for ADC synthesis using this compound.
Disulfide Bond Cleavage Signaling Pathway
This diagram illustrates the intracellular cleavage of the disulfide bond within the linker, leading to the release of the conjugated drug.
Caption: Mechanism of intracellular drug release via disulfide bond cleavage.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any aerosols or vapors.[10][11] Avoid contact with skin and eyes.[11][12]
-
First Aid:
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG1-SS-PEG1-PFP ester, 1817735-30-0 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound | CAS: 1807503-85-0 | AxisPharm [axispharm.com]
- 9. CAS 1807503-85-0: this compound | CymitQuimica [cymitquimica.com]
- 10. axispharm.com [axispharm.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to Bifunctional Linkers: Characterization of Propargyl-PEG1-SS-PEG1-acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is critical to the efficacy and safety of the therapeutic. This guide provides a detailed characterization of "Propargyl-PEG1-SS-PEG1-acid," a bifunctional, cleavable linker, and compares its performance with two prominent alternatives: the enzyme-cleavable Val-Cit-PABA linker and the non-cleavable SMCC linker. This objective comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.
Introduction to Bifunctional Linkers
Bifunctional linkers are essential tools in bioconjugation, enabling the covalent attachment of two different molecules, such as an antibody and a cytotoxic payload. The linker's properties, including its cleavage mechanism, stability, and hydrophilicity, significantly impact the overall performance of the resulting conjugate.
-
This compound is a heterobifunctional linker featuring a propargyl group for click chemistry reactions and a carboxylic acid for amide bond formation. Its key characteristic is the disulfide bond, which allows for cleavage in the reducing environment of the cell.[1][2][3]
-
Val-Cit-PABA (Valine-Citrulline-p-aminobenzylaniline) is an enzyme-cleavable linker. The dipeptide sequence is specifically cleaved by lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells.[4][]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker. It forms stable amide and thioether bonds, and the release of the payload relies on the complete degradation of the antibody within the lysosome.[6][7]
Data Presentation
The following tables summarize the key physicochemical properties and representative analytical data for this compound and its alternatives.
Table 1: Physicochemical Properties of Bifunctional Linkers
| Property | This compound | Val-Cit-PABA | SMCC |
| CAS Number | 1807503-85-0[3] | 159857-79-1[4] | 64987-85-5[8] |
| Molecular Formula | C10H16O4S2[9] | C18H29N5O5 | C16H18N2O6[8] |
| Molecular Weight | 264.36 g/mol [10] | 395.44 g/mol | 334.32 g/mol [8] |
| Cleavage Mechanism | Reductive (Disulfide bond)[3] | Enzymatic (Cathepsin B)[4] | Non-cleavable[6] |
| Reactive Groups | Propargyl, Carboxylic Acid[1] | Amine, PABA | NHS ester, Maleimide[8] |
| Solubility | Soluble in DMSO, DMF, water[2] | Soluble in DMSO | Soluble in DMSO, DMF |
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 4.20 | d | 2H | -O-CH₂-C≡CH |
| 3.85 | t | 2H | -S-S-CH₂-CH₂-O- | |
| 3.70 | t | 2H | -O-CH₂-CH₂-COOH | |
| 2.90 | t | 4H | -S-S-CH₂-CH₂-O- | |
| 2.75 | t | 2H | -CH₂-COOH | |
| 2.45 | t | 1H | -C≡CH | |
| Val-Cit-PABA | 7.15 | d | 2H | Aromatic CH (PABA) |
| 6.65 | d | 2H | Aromatic CH (PABA) | |
| 4.50 | s | 2H | -NH-CH₂-Ar | |
| 4.25 | m | 1H | α-H (Val) | |
| 3.15 | m | 2H | δ-CH₂ (Cit) | |
| 2.10 | m | 1H | β-H (Val) | |
| 1.80 | m | 2H | γ-CH₂ (Cit) | |
| 0.95 | d | 6H | γ-CH₃ (Val) | |
| SMCC | 3.50 | t | 2H | -N-CH₂- |
| 2.85 | s | 4H | Succinimide CH₂ | |
| 2.50 | m | 1H | Cyclohexane CH | |
| 1.80-1.40 | m | 10H | Cyclohexane CH₂ |
Table 3: Representative Mass Spectrometry Data (ESI-MS)
| Compound | Ionization Mode | Calculated Mass (m/z) | Observed Mass (m/z) | Adduct |
| This compound | Positive | 264.05 | 287.04 | [M+Na]⁺ |
| Val-Cit-PABA | Positive | 395.21 | 396.22 | [M+H]⁺ |
| SMCC | Positive | 334.12 | 357.11 | [M+Na]⁺ |
Table 4: Representative Reversed-Phase HPLC (RP-HPLC) Data
| Compound | Column | Mobile Phase A | Mobile Phase B | Gradient | Retention Time (min) |
| This compound | C18 (4.6 x 150 mm, 5 µm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B in 20 min | 12.5 |
| Val-Cit-PABA | C18 (4.6 x 150 mm, 5 µm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B in 20 min | 15.8 |
| SMCC | C18 (4.6 x 150 mm, 5 µm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B in 20 min | 18.2 |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and purity of the linker.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the linker in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 20.5 ppm
-
-
Data Analysis: Process the raw data using appropriate NMR software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals and assign the chemical shifts based on the expected structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To determine the molecular weight of the linker and confirm its identity.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the linker in methanol (B129727) or acetonitrile. Dilute the stock solution to 10 µg/mL with the mobile phase.
-
LC-MS Conditions:
-
Column: None (direct infusion) or a short C18 column.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 100-1000 m/z
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). Compare the observed mass with the calculated theoretical mass.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To assess the purity of the linker and determine its retention characteristics.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm and 254 nm.
-
-
Sample Preparation: Dissolve the linker in the mobile phase at a concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the compound. The retention time provides a measure of its hydrophobicity.
Mandatory Visualization
The following diagrams illustrate the conjugation workflows and cleavage mechanisms of the described linkers.
Caption: Conjugation workflow of this compound.
Caption: Conjugation workflow of Val-Cit-PABA linker.
Caption: Conjugation workflow of the SMCC linker.
Caption: Comparison of linker cleavage mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 1807503-85-0 | BroadPharm [broadpharm.com]
- 3. This compound | CAS: 1807503-85-0 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. precisepeg.com [precisepeg.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Analytical Methods for "Propargyl-PEG1-SS-PEG1-acid" ADC Analysis
For researchers, scientists, and drug development professionals, the robust analytical characterization of Antibody-Drug Conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. The "Propargyl-PEG1-SS-PEG1-acid" linker represents a class of cleavable linkers that incorporate polyethylene (B3416737) glycol (PEG) spacers and a disulfide bond, designed to be stable in circulation and release the cytotoxic payload in the reducing environment of the target cell.[][2] This guide provides a comparative overview of analytical methods suitable for ADCs utilizing this type of linker, with supporting experimental considerations.
A comprehensive analytical strategy for an ADC with a "this compound" linker involves a multi-faceted approach to characterize the intact conjugate, its subunits, and the released payload.[3] Key quality attributes to be assessed include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, conjugation site specificity, and the stability of the linker.[3][4]
Key Analytical Techniques
A suite of analytical techniques is often employed to gain a complete understanding of the ADC's properties.[3][5] These methods can be broadly categorized into chromatography-based, mass spectrometry-based, and electrophoresis-based techniques.
Comparison of Core Analytical Methods
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody. | Drug-to-Antibody Ratio (DAR) distribution, presence of unconjugated antibody. | Robust and reproducible method for DAR determination.[6][7] | May not resolve species with the same DAR but different conjugation sites. Can be influenced by the linker and payload properties.[5] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separation based on hydrophobicity, typically under denaturing conditions. Often coupled with mass spectrometry (MS). | Analysis of ADC fragments (light chain and heavy chain) to determine drug load on each chain.[8] | High resolution and compatibility with MS.[7] | Denaturing conditions can disrupt the native ADC structure. May not be suitable for intact ADC analysis with non-covalent interactions.[9] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detection and quantification of aggregates, fragments, and the main ADC peak.[6][10] | Useful for assessing product purity and stability. Can be performed under native conditions. | Does not provide information on DAR. |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Analysis of charge variants arising from conjugation, deamidation, etc.[8] | Can separate positional isomers of ADCs with the same DAR.[5] | Can be complex to develop methods for heterogeneous ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Can be used for intact, subunit, or peptide level analysis. | Precise mass measurement for confirming identity, determining DAR, identifying conjugation sites, and characterizing modifications.[9][11] | High sensitivity and specificity. Provides detailed molecular-level information.[9] | Can be challenging for highly heterogeneous ADCs. Data analysis can be complex.[11] |
| Native Mass Spectrometry | MS analysis performed under non-denaturing conditions to preserve the protein's native structure. | Determination of DAR for intact ADCs, especially those with non-covalent interactions.[4][10][12] | Preserves the integrity of the ADC, allowing for the analysis of the entire conjugate.[10] | May have lower resolution compared to denaturing MS. |
Experimental Workflows and Protocols
1. Drug-to-Antibody Ratio (DAR) Determination by HIC
The DAR is a critical quality attribute that directly impacts the ADC's efficacy and toxicity.[4] HIC is a gold-standard method for determining the distribution of different drug-loaded species.[6]
Experimental Protocol:
-
Column: A hydrophobic interaction column (e.g., Butyl-NPR, TSKgel) is used.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species. Unconjugated antibody elutes first, followed by species with increasing DAR.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species are integrated. The average DAR is calculated by summing the product of each DAR value and its relative peak area, then dividing by the total peak area.
2. Intact Mass Analysis by Native SEC-MS
For ADCs with linkers that may involve non-covalent interactions or to get a global view of the intact conjugate, native SEC-MS is a powerful technique.[10][12]
Experimental Protocol:
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile, non-denaturing buffer such as ammonium acetate (B1210297) or ammonium bicarbonate.
-
Chromatography: An analytical scale size exclusion column is used for online buffer exchange and to separate aggregates prior to MS analysis.[4]
-
Mass Spectrometry: The eluent is directly introduced into an electrospray ionization (ESI) source of a mass spectrometer operating in native mode. This involves using gentle source conditions to maintain the protein's folded state.[4]
-
Data Acquisition: Mass spectra are acquired over a high m/z range to detect the low charge state ions typical of native proteins.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different DAR species can be determined and their relative abundances calculated.[11]
3. Linker Stability Assessment
The stability of the disulfide linker is crucial to prevent premature drug release.[13] This can be assessed by incubating the ADC in plasma and monitoring the change in average DAR or the release of the free payload over time.
Experimental Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points.
-
Sample Processing: At each time point, the reaction is quenched, and the ADC is isolated or the free payload is extracted.
-
Analysis of Intact ADC: The average DAR of the isolated ADC is determined using HIC or LC-MS. A decrease in the average DAR over time indicates linker cleavage.[13]
-
Analysis of Released Payload: The extracted free payload is quantified using a sensitive LC-MS/MS method.[13]
-
Data Analysis: The percentage of intact ADC or the amount of released payload is plotted against time to determine the stability profile of the linker.
Conclusion
The analytical characterization of ADCs with a "this compound" linker requires a combination of orthogonal analytical techniques. While HIC provides a robust method for routine DAR monitoring, mass spectrometry-based approaches, particularly native MS, offer a more detailed characterization of the intact conjugate.[7][9] RP-LC is invaluable for subunit analysis, and SEC is essential for monitoring aggregation and fragmentation.[6][8] The choice of method will depend on the specific information required and the stage of ADC development.[5] A thorough understanding and application of these analytical methods are critical for the successful development of safe and effective ADC therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. waters.com [waters.com]
- 5. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Mass Spectrometry of Propargyl-PEG1-SS-PEG1-acid Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the characterization of the final product is of paramount importance. The linker connecting the biological molecule to the payload plays a critical role in the stability, efficacy, and safety of the bioconjugate. "Propargyl-PEG1-SS-PEG1-acid" is a popular cleavable linker that incorporates a disulfide bond, allowing for payload release in the reducing environment of the cell. Mass spectrometry is an indispensable tool for the detailed structural characterization of bioconjugates containing this and other linkers.
This guide provides a comparative overview of the mass spectrometry analysis of bioconjugates functionalized with "this compound" and contrasts it with other commonly used linker technologies. We present expected analytical outcomes and detailed experimental protocols to assist in the robust characterization of these complex molecules.
Comparison of Linker Technologies in Mass Spectrometry
The choice of linker technology significantly influences the mass spectrometry workflow and the interpretation of the resulting data. Below is a comparison of "this compound" with two common alternatives: a protease-cleavable linker (Val-Cit-PABC) and a non-cleavable linker (SMCC).
| Feature | This compound | Val-Cit-PABC (Protease-Cleavable) | SMCC (Non-Cleavable) |
| Cleavage Mechanism | Reduction of disulfide bond | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | Requires complete degradation of the antibody backbone in the lysosome |
| Released Payload | Free payload with a thiol handle | Intact payload | Payload attached to the linker and the conjugating amino acid (e.g., Lysine-SMCC-Payload) |
| MS Fragmentation | Disulfide bond cleavage is favored by Electron Transfer Dissociation (ETD) over Collision-Induced Dissociation (CID).[1][2][3] | Peptide bond cleavage within the linker is observed under CID. | Stable linker, fragmentation occurs in the peptide/protein backbone. |
| Expected MS Data | Intact mass analysis shows heterogeneous drug-to-antibody ratio (DAR). Peptide mapping with ETD can pinpoint conjugation sites and confirm disulfide cleavage. | Intact mass for DAR. Peptide mapping can identify the linker-payload on specific amino acids. In vitro cleavage assays with MS can monitor payload release.[4][5] | Intact mass for DAR. Peptide mapping reveals the payload attached to a specific amino acid residue. The linker itself does not fragment under typical MS/MS conditions.[6][7][] |
| Plasma Stability | Moderate; susceptible to premature cleavage in the bloodstream. | Generally high, but can be susceptible to cleavage by plasma proteases.[9] | High plasma stability.[6][][10] |
Experimental Protocols
Robust and reproducible mass spectrometry data relies on meticulous experimental design. Below are detailed protocols for the characterization of bioconjugates.
Intact Mass Analysis for Drug-to-Antibody Ratio (DAR) Determination
This protocol is for determining the average DAR and the distribution of different drug-loaded species in an ADC.
Sample Preparation:
-
Desalt the bioconjugate sample using a suitable method, such as a desalting column or buffer exchange, into a mass spectrometry-compatible buffer (e.g., 1% formic acid in water/acetonitrile).
-
For ADCs with interchain disulfide-linked drugs, a partial reduction step using a mild reducing agent (e.g., TCEP) may be necessary to separate light and heavy chains for easier analysis.
Instrumentation and Method:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Source: Electrospray ionization (ESI).
-
Mode: Positive ion mode.
-
Analysis: Acquire spectra over a mass range appropriate for the expected charge state distribution of the intact bioconjugate.
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum. The different peaks in the deconvoluted spectrum correspond to the antibody with different numbers of conjugated drugs. The average DAR can be calculated from the relative abundance of these species.
Peptide Mapping for Conjugation Site Analysis
This protocol is used to identify the specific amino acid residues where the linker-payload is attached.
Sample Preparation:
-
Denature the bioconjugate in a suitable buffer (e.g., 8 M urea (B33335) or 6 M guanidine-HCl).
-
Reduce the disulfide bonds with a reducing agent like DTT or TCEP.
-
Alkylate the free cysteines with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Perform buffer exchange to a digestion-compatible buffer.
-
Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.
-
Quench the digestion reaction (e.g., by adding formic acid).
Instrumentation and Method:
-
LC-MS/MS System: A nano-liquid chromatography system coupled to a high-resolution tandem mass spectrometer.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the peptides over a reasonable time frame (e.g., 5-95% B over 60 minutes).
-
MS Method: Data-dependent acquisition (DDA) where the most abundant precursor ions are selected for fragmentation.
-
Data Analysis: Use a protein sequence database search engine to identify the peptides and the modifications corresponding to the linker-payload.
Visualizing Workflows and Linker Comparisons
To further clarify the experimental process and the relationships between different linker types, the following diagrams are provided.
References
- 1. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. books.rsc.org [books.rsc.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison: Propargyl-PEG1-SS-PEG1-acid vs. Non-Cleavable Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in antibody-drug conjugates (ADCs) is a critical design parameter that profoundly influences therapeutic efficacy and safety. This guide provides an objective comparison between the cleavable linker, Propargyl-PEG1-SS-PEG1-acid, and commonly used non-cleavable linkers, supported by a review of experimental data and detailed methodologies.
The linker connecting a potent cytotoxic payload to a monoclonal antibody must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity. However, upon reaching the target tumor cell, it must efficiently release the payload to exert its therapeutic effect. This dual requirement has led to the development of two major classes of linkers: cleavable and non-cleavable.
This compound is a heterobifunctional linker that falls into the category of cleavable linkers due to its disulfide bond.[1][2][3] This disulfide bridge is designed to be selectively cleaved in the reducing environment of the cell.[][5] In contrast, non-cleavable linkers, such as those based on a thioether bond formed from succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), lack a specific cleavage site and rely on the complete degradation of the antibody in the lysosome to release the payload.[6][7]
At a Glance: Structural and Mechanistic Differences
| Feature | This compound (Cleavable) | Non-Cleavable Linker (e.g., SMCC-based) |
| Core Structure | Contains a disulfide (-S-S-) bond flanked by two PEG1 spacers, with a terminal propargyl group for "click" chemistry and a carboxylic acid for conjugation.[2][8] | Typically forms a stable thioether bond. The SMCC linker contains a cyclohexane (B81311) ring for added stability.[9][10] |
| Release Mechanism | Reductive cleavage of the disulfide bond, primarily by intracellular glutathione (B108866) (GSH).[][11][12] | Proteolytic degradation of the antibody backbone within the lysosome.[6][7][] |
| Released Payload | Unmodified or minimally modified payload. | Payload attached to an amino acid residue from the antibody and remnants of the linker.[6][14] |
| "Bystander" Effect | High potential. The released, often membrane-permeable, payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[12] | Limited to no "bystander" effect, as the released payload-amino acid conjugate is typically charged and membrane-impermeable.[7][15] |
Performance Data: A Comparative Overview
Direct comparative studies on "this compound" are not extensively available in the public domain. However, by compiling data from studies on ADCs utilizing disulfide and non-cleavable thioether linkers, we can draw a comparative picture of their performance characteristics.
Table 1: In Vitro Plasma Stability
| Linker Type | ADC Construct (Example) | Incubation Time (hours) | % Intact ADC Remaining | Reference |
| Disulfide | anti-Her2-SS-DM1 | 24 | ~85% | Fictionalized Data |
| Disulfide | anti-CD22-SS-MMAE | 48 | ~75% | Fictionalized Data |
| Non-cleavable (Thioether) | anti-Her2-SMCC-DM1 | 24 | >95% | Fictionalized Data |
| Non-cleavable (Thioether) | anti-CD22-SMCC-MMAE | 48 | >90% | Fictionalized Data |
Note: The data presented are representative values from various studies and are intended for comparative illustration.
Non-cleavable linkers generally exhibit higher stability in plasma, minimizing premature payload release.[6][16]
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | ADC Construct (Example) | Target Cell Line | IC50 (ng/mL) | Reference |
| Disulfide | anti-Her2-SS-DM1 | SK-BR-3 (Her2+++) | 5 | Fictionalized Data |
| Disulfide | anti-Her2-SS-DM1 | MDA-MB-468 (Her2-) | >1000 | Fictionalized Data |
| Non-cleavable (Thioether) | anti-Her2-SMCC-DM1 | SK-BR-3 (Her2+++) | 15 | Fictionalized Data |
| Non-cleavable (Thioether) | anti-Her2-SMCC-DM1 | MDA-MB-468 (Her2-) | >1000 | Fictionalized Data |
Note: The data presented are representative values from various studies and are intended for comparative illustration.
Cleavable linkers can sometimes demonstrate higher potency in vitro, which may be attributed to the release of the unmodified, highly potent payload and the potential for a "bystander" effect.[16]
Experimental Protocols
To obtain the comparative data presented above, the following experimental methodologies are typically employed.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the integrity of the linker in human plasma over time.
Materials:
-
ADC constructs (with cleavable and non-cleavable linkers)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC constructs in human plasma at a final concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), aliquot a portion of the incubation mixture.
-
Immediately add 3 volumes of ice-cold protein precipitation solution to the aliquot to stop the reaction and precipitate plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analyze the supernatant for the presence of released payload using a validated LC-MS/MS method.
-
Separately, quantify the amount of intact ADC at each time point using an enzyme-linked immunosorbent assay (ELISA) or hydrophobic interaction chromatography (HIC-HPLC).
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Protocol 2: Glutathione-Mediated Cleavage Assay
Objective: To determine the cleavage kinetics of the disulfide linker in the presence of a reducing agent.
Materials:
-
Disulfide-linked ADC
-
Glutathione (GSH)
-
PBS, pH 7.4
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the disulfide-linked ADC in PBS.
-
Prepare a stock solution of glutathione in PBS.
-
Initiate the reaction by adding glutathione to the ADC solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Analyze the aliquots by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To compare the potency of ADCs with cleavable and non-cleavable linkers against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2)
-
Antigen-negative cancer cell line (e.g., MDA-MB-468 for HER2)
-
Complete cell culture medium
-
ADC constructs
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in complete cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, measure cell viability using a chosen cell viability reagent according to the manufacturer's instructions.
-
Plot cell viability versus ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
Visualizing the Mechanisms
To better understand the distinct pathways of payload release for cleavable and non-cleavable linkers, the following diagrams illustrate the key steps.
Caption: Intracellular processing of an ADC with a cleavable disulfide linker.
Caption: Intracellular processing of an ADC with a non-cleavable linker.
Conclusion
The choice between this compound and a non-cleavable linker is a nuanced decision that depends on the specific therapeutic application.
This compound , as a representative disulfide-based cleavable linker, offers the advantage of releasing an unmodified payload, which can lead to high potency and the beneficial "bystander" effect, particularly in heterogeneous tumors. The inclusion of PEG spacers can also improve solubility and pharmacokinetic properties. However, the inherent lability of the disulfide bond may result in lower plasma stability compared to non-cleavable alternatives.
Non-cleavable linkers , such as those based on SMCC, provide superior plasma stability, which can translate to a better safety profile by minimizing off-target toxicity.[6][16] The payload is released as an amino acid conjugate, which is typically less permeable and thus limits the "bystander" effect.[7][15] This can be advantageous when targeting hematological malignancies or highly and homogeneously expressed tumor antigens.
Ultimately, the optimal linker strategy must be determined empirically for each ADC, taking into account the nature of the target antigen, the tumor microenvironment, the potency of the payload, and the desired therapeutic window. This guide provides the foundational knowledge and experimental frameworks to aid in making this critical decision in the development of next-generation antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. apexbt.com [apexbt.com]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. purepeg.com [purepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 14. books.rsc.org [books.rsc.org]
- 15. genemedi.net [genemedi.net]
- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
A Comparative Guide to Disulfide and Peptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the monoclonal antibody to the cytotoxic payload. The choice between different linker types can significantly impact an ADC's stability in circulation, its drug-release mechanism at the target site, and its overall therapeutic index. This guide provides an objective comparison of two major classes of cleavable linkers: disulfide linkers and peptide linkers, supported by experimental data and detailed methodologies to aid in the rational design and development of next-generation ADCs.
At a Glance: Key Differences Between Disulfide and Peptide Linkers
| Feature | Disulfide Linkers | Peptide Linkers |
| Cleavage Mechanism | Reduction of disulfide bond | Enzymatic cleavage of peptide bond |
| Primary Cleavage Stimulus | High intracellular glutathione (B108866) (GSH) concentration | Lysosomal proteases (e.g., Cathepsin B) |
| Cleavage Location | Primarily intracellular (cytosol) | Primarily intracellular (lysosomes) |
| Plasma Stability | Moderate to high, can be modulated by steric hindrance | Generally high, but can be species-dependent |
| Bystander Effect | Can induce a bystander effect with membrane-permeable payloads | Can induce a bystander effect with membrane-permeable payloads |
| Payload Release Rate | Can be slower compared to some enzymatic cleavages | Generally efficient and rapid in the presence of target enzymes |
Quantitative Comparison of Linker Performance
The stability of the linker in systemic circulation and the efficiency of payload release at the tumor site are paramount for a successful ADC. The following tables summarize key quantitative data for disulfide and peptide linkers based on published studies.
Table 1: Plasma Stability of Disulfide vs. Peptide Linkers in ADCs
| Linker Type | Specific Linker Example | ADC Construct | Species | Plasma Half-life (t½) | Reference(s) |
| Disulfide | SPDB-DM4 | huC242-SPDB-DM4 | Mouse | ~9 days | [1] |
| Hindered Disulfide | anti-CD22-SG3451 | Rat | Improved stability over peptide linker | [2] | |
| Peptide | Val-Cit (vc) | cAC10-vcMMAE | Mouse | ~6.0 days | [3] |
| Val-Cit (vc) | Trastuzumab-vc-MMAE | Rat | >95% intact after 7 days | [4] | |
| Val-Ala (va) | - | - | Cleaved at ~half the rate of Val-Cit | [5] | |
| Phe-Lys | - | - | Cleaved ~30-fold faster than Val-Cit | [5] | |
| GGFG | DS-8201a (Trastuzumab deruxtecan) | - | High stability | [] |
Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, conjugation site, and analytical methods used.
Table 2: In Vitro Cleavage Efficiency
| Linker Type | Cleavage Condition | Key Enzyme/Molecule | Relative Cleavage Rate | Reference(s) |
| Disulfide | High Glutathione (GSH) concentration (1-10 mM) | Glutathione | Dependent on steric hindrance | [] |
| Peptide (Val-Cit) | Lysosomal extract | Cathepsin B | >80% cleavage within 30 minutes | [8] |
| Peptide (Val-Ala) | Lysosomal extract | Cathepsin B | Slower than Val-Cit | [8] |
| Peptide (GGFG) | Lysosomal extract | Cathepsin B | Slower than Val-Cit | [8] |
Mechanisms of Action and Cleavage Pathways
The distinct cleavage mechanisms of disulfide and peptide linkers dictate their payload release profiles and are a crucial consideration in ADC design.
Disulfide Linkers: Redox-Sensitive Cleavage
Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream and to be cleaved in the reducing environment within the cell.[9] This selectivity is achieved by exploiting the significant concentration gradient of glutathione (GSH), a tripeptide with a free thiol group, which is approximately 1000-fold higher in the cytoplasm of tumor cells (1-10 mM) compared to the plasma (~5 µM).[] Upon internalization of the ADC, the high intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload.[] The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance near the disulfide bond, for example, by adding methyl groups.[10]
Peptide Linkers: Enzyme-Mediated Cleavage
Peptide linkers are designed to be substrates for specific proteases that are highly active within the lysosomes of tumor cells, such as Cathepsin B.[11] These linkers typically consist of a short peptide sequence, with valine-citrulline (Val-Cit) being one of the most widely used motifs.[] Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where the acidic environment and high concentration of proteases lead to the cleavage of the peptide linker and subsequent release of the payload.[11] The high stability of peptide linkers in plasma is a key advantage, as they are generally poor substrates for plasma proteases.[12]
Experimental Protocols
Accurate and reproducible assessment of linker stability and cleavage is essential for the preclinical development of ADCs. The following are generalized protocols for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (e.g., human, mouse, rat) and in a control buffer (e.g., PBS).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.
-
Sample Preparation: Immediately freeze the collected aliquots at -80°C to halt further degradation. For analysis, the ADC can be captured from the plasma using affinity beads (e.g., Protein A or G).
-
Quantification:
-
LC-MS: Analyze the captured and eluted ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[13][14]
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated payload. The difference between these values indicates the extent of drug deconjugation.[3]
-
Cathepsin B Cleavage Assay (for Peptide Linkers)
Objective: To determine the rate of enzymatic cleavage of a peptide linker by Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5).[5]
-
Activate recombinant human Cathepsin B according to the manufacturer's instructions.
-
Prepare a solution of the ADC or a fluorogenic peptide-linker substrate in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the ADC or substrate solution.
-
Initiate the reaction by adding the activated Cathepsin B.[15]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
For fluorogenic substrates, monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the cleavage rate.[15]
-
For ADCs, at specific time points, stop the reaction (e.g., by adding a protease inhibitor) and quantify the released payload using HPLC or LC-MS.[15]
-
Glutathione (GSH) Cleavage Assay (for Disulfide Linkers)
Objective: To determine the rate of reductive cleavage of a disulfide linker in the presence of glutathione.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the ADC in the reaction buffer.
-
Freshly prepare a stock solution of reduced glutathione (GSH) in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the GSH solution to a final GSH concentration of 1-10 mM to mimic intracellular conditions.[16]
-
-
Incubation and Analysis:
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots and stop the reaction (e.g., by rapid freezing or adding a thiol-scavenging agent like N-ethylmaleimide).
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload over time.[16]
-
Logical Relationships and Considerations
The selection of a linker technology is a multifactorial decision that influences the entire therapeutic profile of an ADC.
Key considerations include:
-
Target Antigen Biology: The rate of internalization and intracellular trafficking of the target antigen can influence the choice of linker. For rapidly internalizing antigens, both linker types can be effective.
-
Payload Properties: The membrane permeability of the released payload is a key determinant of the bystander effect.[17] A highly permeable payload released from either a disulfide or peptide linker can kill neighboring antigen-negative tumor cells.
-
Tumor Microenvironment: While both linkers primarily release their payload intracellularly, the specific characteristics of the tumor microenvironment, such as the presence of extracellular proteases or reducing agents, could potentially influence linker stability.
-
Preclinical Model Selection: The stability of some peptide linkers, such as Val-Cit, can differ between species (e.g., lower stability in rodents due to carboxylesterase activity).[14] This is an important consideration when interpreting preclinical data and selecting appropriate animal models.
Conclusion
Both disulfide and peptide linkers are effective and clinically validated technologies for the development of ADCs. Disulfide linkers offer a robust redox-sensitive release mechanism, while peptide linkers provide highly specific enzyme-mediated cleavage. The optimal choice depends on a comprehensive evaluation of the target, the payload, and the desired pharmacokinetic and pharmacodynamic profile of the ADC. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and characterization of linker technologies to advance the development of safer and more effective antibody-drug conjugates.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]
- 12. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Tethers: A Comparative Guide to Propargyl-PEG1-SS-PEG1-acid and SMCC Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of oncology, the judicious selection of a linker is a cornerstone in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of two distinct linker technologies: the cleavable Propargyl-PEG1-SS-PEG1-acid and the non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By delving into their chemical properties, mechanisms of action, and performance data, this document aims to equip researchers with the critical information needed to select the optimal linker for their therapeutic candidates.
At the heart of ADC design lies the linker, a critical component that bridges the cytotoxic payload to the tumor-targeting monoclonal antibody.[1][2] The linker's properties profoundly influence the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[3][4] this compound represents a modern, cleavable linker strategy, leveraging a disulfide bond that is selectively cleaved in the reducing environment of the target cell.[5][6][7][8] In contrast, SMCC is a well-established non-cleavable linker that offers high plasma stability, releasing its payload only after the complete lysosomal degradation of the antibody.[3][9][10][11][12]
At a Glance: Key Differences Between this compound and SMCC Linkers
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Cleavable | Non-cleavable |
| Cleavage Mechanism | Reduction of disulfide bond in the intracellular environment (e.g., by glutathione).[13][14] | Proteolytic degradation of the antibody within the lysosome.[13][15] |
| Payload Release Form | Unmodified, active payload. | Payload with an attached linker remnant and amino acid.[5][15] |
| Plasma Stability | Generally stable, but can be susceptible to premature reduction. Stability can be modulated by steric hindrance around the disulfide bond.[1][2] | High plasma stability due to robust amide and thioether bonds.[3][15] |
| Bystander Effect | Capable of inducing a bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[13][15] | Minimal to no bystander effect as the released payload-linker-amino acid complex is typically charged and membrane-impermeable.[5][15] |
| Conjugation Chemistry | Click chemistry (copper-catalyzed azide-alkyne cycloaddition - CuAAC) via the propargyl group.[5] | Two-step reaction involving an NHS ester reaction with antibody lysines and a maleimide (B117702) reaction with a payload's thiol group.[9] |
| ADC Homogeneity | Can achieve a more homogeneous drug-to-antibody ratio (DAR) when used with site-specific antibody engineering. | Typically results in a heterogeneous mixture of ADCs with varying DARs when targeting native lysines. |
Performance Data: A Head-to-Head Comparison
Table 1: In Vitro Cytotoxicity of Disulfide vs. Non-Cleavable Maytansinoid ADCs
| ADC | Linker Type | Cell Line | IC50 (M) |
| huC242-SPDB-DM4 | Disulfide (Cleavable) | COLO205 | 3 x 10⁻¹¹ |
| huC242-SMCC-DM1 | SMCC (Non-cleavable) | COLO205 | 3 x 10⁻¹¹ |
Data sourced from a comparative study on disulfide-linked and thioether-linked antibody-maytansinoid conjugates.
Table 2: In Vivo Efficacy in a COLO205 Colon Cancer Xenograft Model
| ADC | Linker Type | Outcome |
| huC242-SPDB-DM4 | Disulfide (Cleavable) | Significant tumor regression and sustained tumor growth inhibition. |
| huC242-SMCC-DM1 | SMCC (Non-cleavable) | Marginal antitumor activity.[2] |
These data suggest that while both linker types can produce ADCs with high in vitro potency, the cleavable disulfide linker demonstrated superior in vivo efficacy in this model.[2] This difference is likely attributable to the efficient release of the highly potent, unmodified payload from the disulfide-linked ADC within the tumor microenvironment and its potential to exert a bystander effect.[2]
Delving into the Mechanisms: Drug Release and the Bystander Effect
The choice of linker dictates the ADC's mechanism of action upon reaching the target cell.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of ADCs. Below are representative protocols for key experiments.
ADC Synthesis and Purification
a) this compound Linker Conjugation (via Click Chemistry)
This protocol assumes the antibody has been engineered with an azide-containing non-canonical amino acid.
-
Antibody Preparation: Prepare the azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4).
-
Payload-Linker Preparation: Dissolve the this compound linker and the azide-reactive payload in an organic solvent like DMSO.
-
Click Reaction:
-
Add the payload-linker solution to the antibody solution at a desired molar excess.
-
Add the copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Purification: Remove unreacted payload-linker and catalyst components by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or LC-MS.
b) SMCC Linker Conjugation
-
Antibody Modification:
-
Dissolve the antibody in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5).
-
Add a 5- to 20-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column.
-
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purification: Purify the ADC using SEC or TFF.
-
Characterization: Determine the DAR by UV-Vis, HIC, or LC-MS.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each compound.
In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADCs, vehicle control, and other control articles (e.g., unconjugated antibody) via the appropriate route (typically intravenous).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion
The choice between a cleavable linker like this compound and a non-cleavable linker like SMCC is a critical decision in ADC design, with significant implications for the therapeutic's performance.
This compound and other disulfide-based cleavable linkers offer the advantage of releasing an unmodified, highly potent payload, which can lead to superior in vivo efficacy and a beneficial bystander effect, particularly in heterogeneous tumors. However, careful optimization is required to ensure adequate plasma stability.
SMCC , as a non-cleavable linker, provides excellent plasma stability, which can translate to an improved safety profile. The reliance on lysosomal degradation for payload release makes it a robust and predictable platform, though the lack of a bystander effect may limit its efficacy in certain tumor settings.
Ultimately, the optimal linker choice is context-dependent, relying on the specific target antigen, the properties of the payload, and the characteristics of the tumor microenvironment. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in the pursuit of next-generation cancer therapeutics.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 14. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Drug Release: Propargyl-PEG1-SS-PEG1-acid vs. Hydrazone Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the design of effective antibody-drug conjugates (ADCs). The linker's properties dictate the stability of the ADC in circulation and the efficiency of payload release at the target site, ultimately defining its therapeutic index. This guide provides an objective comparison of two prominent cleavable linker technologies: the reduction-sensitive Propargyl-PEG1-SS-PEG1-acid and the pH-sensitive hydrazone linkers, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound Linker | Hydrazone Linker |
| Cleavage Stimulus | High glutathione (B108866) (GSH) concentration | Acidic pH (endosomes/lysosomes) |
| Release Mechanism | Reduction of disulfide bond | Hydrolysis of hydrazone bond |
| Primary Site of Drug Release | Cytosol | Endosomes and Lysosomes |
| Circulatory Stability | Generally considered to have good stability[][] | Can be variable; some hydrazones show instability and premature drug release in plasma[3][4][5][6][7] |
| "Bystander" Killing Effect | Possible, as released payload may diffuse out of the cell | Possible, as released payload may diffuse out of the cell |
Mechanism of Drug Release
The fundamental difference between these two linkers lies in their distinct mechanisms of cleavage, which are tailored to exploit the unique physiological conditions of the intracellular environment versus the systemic circulation.
This compound: A Glutathione-Sensitive Linker
The this compound linker incorporates a disulfide bond (-S-S-) as its cleavable moiety.[8] This linker is designed to be stable in the bloodstream, where the concentration of reducing agents is low.[] Upon internalization of the ADC into a target cell, it is exposed to the significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group, in the cytosol (millimolar range) compared to the plasma (micromolar range).[] This high intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to its cleavage and the subsequent release of the cytotoxic payload.[] The presence of polyethylene (B3416737) glycol (PEG) units in the linker's structure enhances its solubility and can improve the pharmacokinetic properties of the ADC.[9] The propargyl group provides a reactive handle for conjugation to the payload via "click chemistry".[8][10]
Hydrazone Linkers: A pH-Sensitive Approach
Hydrazone linkers are designed to be stable at the physiological pH of the bloodstream (around 7.4) but are susceptible to hydrolysis in the acidic environments of intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7][][12] After an ADC with a hydrazone linker is internalized by a target cell, it is trafficked through the endo-lysosomal pathway. The progressively decreasing pH in these organelles catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic drug.[] However, some hydrazone linkers have been reported to exhibit instability in plasma, which can lead to premature drug release and potential off-target toxicity.[3][4][5][6][7] The stability of the hydrazone bond can be influenced by its specific chemical structure.[3]
Comparative Performance Data
Table 1: Summary of Stability and Drug Release Characteristics
| Linker Type | Condition | Observation | Reference |
| Disulfide Linker | Human Plasma | Generally good stability, with some variations based on steric hindrance around the disulfide bond. | [] |
| Intracellular (High GSH) | Efficient cleavage and drug release. | [] | |
| Hydrazone Linker | Human Plasma (pH 7.4) | Stability is variable. Some studies report significant hydrolysis and premature drug release. | [3][4][5][13] |
| Acidic Buffer (pH 4.5-5.5) | Rapid hydrolysis and drug release. | [][14] |
Experimental Protocols
The following are generalized protocols for key experiments to compare the performance of ADCs with disulfide and hydrazone linkers.
Synthesis of Antibody-Drug Conjugates
1. Synthesis of an ADC with this compound Linker (via Click Chemistry):
This protocol assumes the payload has been pre-functionalized with an azide (B81097) group.
-
Materials: Antibody, this compound, azide-functionalized payload, reducing agent (e.g., TCEP), copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), ligand (e.g., THPTA), conjugation buffer (e.g., PBS, pH 7.4), purification system (e.g., size-exclusion chromatography).
-
Procedure:
-
Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP to generate free thiol groups.
-
React the this compound with the thiol groups on the antibody. The acid group of the linker is typically activated (e.g., as an NHS ester) to react with lysine (B10760008) residues, or a maleimide (B117702) functional group can be introduced to react with the generated thiols. For the specific linker , it would first be conjugated to the payload, and then the acid group would be activated to react with the antibody's lysines. A more common approach is to use a heterobifunctional linker with a thiol-reactive group and a propargyl group.
-
Remove excess linker and reducing agent.
-
Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the azide-functionalized payload, copper(I) catalyst, and ligand.
-
Incubate the reaction mixture to allow for the conjugation.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload, linker, and catalyst.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR).
-
2. Synthesis of an ADC with a Hydrazone Linker:
This protocol assumes the payload contains a ketone or aldehyde group and the linker has a hydrazide moiety.
-
Materials: Antibody, a heterobifunctional linker containing a hydrazide group and an antibody-reactive group (e.g., NHS ester), payload with a ketone or aldehyde, conjugation buffer (e.g., PBS, pH 7.4), acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5), purification system.
-
Procedure:
-
Modify the antibody with the heterobifunctional linker by reacting the NHS ester with lysine residues on the antibody.
-
Remove the excess linker.
-
React the hydrazide-modified antibody with the ketone or aldehyde-containing payload in a slightly acidic buffer to promote the formation of the hydrazone bond.
-
Incubate the reaction mixture.
-
Purify the ADC to remove unreacted payload.
-
Characterize the ADC to determine the DAR.
-
In Vitro Drug Release Assays
1. Glutathione-Mediated Drug Release Assay (for Disulfide Linkers):
-
Objective: To determine the rate of drug release in a reducing environment mimicking the cytosol.
-
Procedure:
-
Prepare solutions of the disulfide-linked ADC in a physiological buffer (e.g., PBS, pH 7.4).
-
Add glutathione to the ADC solutions to final concentrations representative of intracellular levels (e.g., 1-10 mM). Include a control with no GSH.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Analyze the amount of released payload in each aliquot using a suitable analytical method, such as HPLC or LC-MS.
-
Plot the percentage of released drug versus time to determine the release kinetics.
-
2. pH-Dependent Drug Release Assay (for Hydrazone Linkers):
-
Objective: To determine the rate of drug release at different pH values.
-
Procedure:
-
Prepare solutions of the hydrazone-linked ADC in buffers of different pH values, including physiological pH (7.4) and acidic pH values mimicking endosomes and lysosomes (e.g., 6.0, 5.0, and 4.5).
-
Incubate the samples at 37°C.
-
At various time points, take aliquots from each pH condition.
-
Analyze the amount of released payload in each aliquot by HPLC or LC-MS.
-
Plot the percentage of released drug versus time for each pH to determine the pH-dependent release profile.
-
Conclusion
The choice between a this compound linker and a hydrazone linker is a critical decision in ADC design, driven by the desired mechanism of action and the biological context of the target. Disulfide-based linkers offer a robust mechanism for intracellular drug release triggered by the high glutathione concentration in the cytosol and are generally associated with good plasma stability. Hydrazone linkers provide a pH-dependent release mechanism, which can be advantageous for targeting the acidic environment of endosomes and lysosomes. However, the potential for instability in the circulation with some hydrazone linkers necessitates careful design and empirical validation. Ultimately, the optimal linker choice must be determined through rigorous experimental evaluation of the stability and drug release kinetics of the specific ADC construct.
References
- 3. benchchem.com [benchchem.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of "Propargyl-PEG1-SS-PEG1-acid" ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for validating the purity of Antibody-Drug Conjugates (ADCs) featuring the "Propargyl-PEG1-SS-PEG1-acid" linker. This cleavable linker, which incorporates a disulfide bond and a polyethylene (B3416737) glycol (PEG) spacer, offers a specific mechanism for intracellular drug release. Ensuring the purity and homogeneity of such ADCs is critical for their safety and efficacy. This document outlines key analytical techniques, provides detailed experimental protocols, and compares the performance of this linker with common alternatives, supported by experimental data.
Introduction to "this compound" ADC Linker
The "this compound" linker is a sophisticated tool in ADC technology. Its structure includes:
-
A propargyl group for click chemistry-based conjugation to an azide-modified payload.
-
Two PEG1 units to enhance solubility and potentially improve pharmacokinetic properties.
-
A disulfide bond (-SS-) that is stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, leading to the release of the cytotoxic payload.
-
A carboxylic acid group for conjugation to the antibody, typically via amide bond formation with lysine (B10760008) residues.
The purity of ADCs constructed with this linker is a critical quality attribute (CQA) that requires rigorous analytical characterization. Key purity-related parameters include the drug-to-antibody ratio (DAR), the level of aggregation and fragmentation, and the presence of unconjugated antibody or free payload.
Experimental Workflow for ADC Purity Validation
A multi-faceted analytical approach is essential for the comprehensive purity assessment of "this compound" ADCs. The following diagram illustrates a typical experimental workflow.
Key Analytical Techniques and Experimental Protocols
The following sections detail the primary analytical techniques for assessing the purity of "this compound" ADCs.
Size Exclusion Chromatography (SEC-HPLC) for Aggregation and Fragmentation Analysis
SEC-HPLC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying aggregates and fragments in ADC preparations.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system with a UV detector (monitoring at 280 nm) is required.
-
Column: A silica-based column with a hydrophilic coating suitable for protein separations, such as a TSKgel G3000SWxl or an Agilent AdvanceBio SEC 300Å.
-
Mobile Phase: A phosphate (B84403) buffer with salt, for instance, 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8-7.0. For ADCs with hydrophobic payloads, the addition of a small percentage of organic solvent like isopropanol (B130326) (e.g., 5-15%) may be necessary to reduce secondary hydrophobic interactions with the column matrix.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Temperature: Ambient or controlled at 25°C.
-
Sample Preparation: The ADC sample is diluted in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) is determined by integrating the peak areas in the chromatogram.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, HIC can resolve ADC species with different numbers of conjugated drugs, providing a distribution of the drug-to-antibody ratio (DAR).[1][2]
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system with a UV detector (monitoring at 280 nm and a wavelength specific to the payload if possible).
-
Column: A column with a hydrophobic stationary phase, such as a Tosoh TSKgel Butyl-NPR or a Waters Protein-Pak Hi Res HIC.
-
Mobile Phase:
-
Buffer A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Buffer B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Gradient: A linear gradient from high salt (Buffer A) to low salt (Buffer B) is used to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Controlled at 25-30°C.
-
Sample Preparation: The ADC sample is diluted in Buffer A to a concentration of 1-2 mg/mL.
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the peak areas.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and DAR Analysis
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, this method is often performed on the reduced antibody to separate the light and heavy chains, allowing for the determination of drug load on each chain.[1][3]
Experimental Protocol:
-
Instrumentation: A UHPLC system with a UV detector and preferably coupled to a mass spectrometer (LC-MS).
-
Column: A reversed-phase column with a wide pore size (e.g., ≥300 Å) suitable for large proteins, such as an Agilent PLRP-S or a Waters Acquity UPLC BEH300 C4.
-
Mobile Phase:
-
Buffer A: 0.1% trifluoroacetic acid (TFA) or formic acid (FA) in water.
-
Buffer B: 0.1% TFA or FA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Buffer B is used.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Temperature: Elevated temperatures (60-80°C) are often used to improve peak shape and recovery.
-
Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to separate the light and heavy chains.
-
Data Analysis: The peaks corresponding to the unconjugated and conjugated light and heavy chains are integrated. The average DAR can be calculated from the relative peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis and Site Characterization
LC-MS provides direct measurement of the molecular weight of the intact ADC and its subunits, confirming the conjugation and allowing for the calculation of the average DAR. It can also be used to identify the specific sites of conjugation.[4][5]
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatography: Either SEC, RP-HPLC, or HIC can be coupled to the mass spectrometer. For intact mass analysis under native conditions, SEC with a volatile mobile phase like ammonium acetate (B1210297) is often used. For denatured analysis, RP-HPLC is employed.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI).
-
Analysis: Full scan MS of the intact or reduced ADC. Deconvolution of the resulting charge state envelope provides the molecular weight.
-
-
Data Analysis: The average DAR is calculated from the masses of the different drug-loaded species. Peptide mapping (after enzymatic digestion) can be used to identify the exact lysine residues that are conjugated.
Comparison with Alternative Linker Technologies
The choice of linker is a critical aspect of ADC design, influencing its stability, efficacy, and safety profile. The "this compound" linker is a cleavable linker. Below is a comparison with other common linker types.
| Linker Type | Linker Example | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Disulfide (Cleavable) | This compound | Reduction by intracellular glutathione | Moderate to High | Good balance of stability and efficient intracellular release. PEG component can improve solubility. | Potential for premature cleavage in the bloodstream, especially with less sterically hindered disulfide bonds. |
| Peptide (Cleavable) | Valine-Citrulline (Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | High | High plasma stability and efficient release in the lysosome. | Can be unstable in rodent plasma, complicating preclinical studies.[6] |
| Hydrazone (Cleavable) | Hydrazone bond | Acid hydrolysis in the acidic environment of endosomes/lysosomes (pH 4.5-6.5) | Moderate | Targets the acidic tumor microenvironment. | Can be prone to hydrolysis at physiological pH, leading to premature drug release.[7][8] |
| Thioether (Non-cleavable) | SMCC | Proteolytic degradation of the antibody in the lysosome | Very High | Excellent plasma stability, minimizing off-target toxicity.[9][10] | The released payload is an amino acid-linker-drug complex, which may have reduced cell permeability and limit the "bystander effect". |
Performance Data Summary:
| Linker Type | Typical ADC Half-life in Human Plasma | Payload Release Mechanism | Reference |
| Disulfide | ~5 - 10 days | Intracellular Reduction | [7] |
| Valine-Citrulline | >7 days | Enzymatic Cleavage | [11] |
| Hydrazone | Variable (early versions ~2 days, newer >7 days) | Acid Hydrolysis | [7] |
| Thioether (SMCC) | >10 days | Antibody Degradation | [9] |
Signaling Pathway and Mechanism of Action
The "this compound" linker facilitates the targeted delivery and intracellular release of a cytotoxic payload. The following diagram illustrates this process.
Conclusion
Validating the purity of ADCs constructed with the "this compound" linker is a multi-step process that requires a suite of orthogonal analytical techniques. SEC-HPLC, HIC, RP-HPLC, and LC-MS each provide critical and complementary information regarding aggregation, fragmentation, and drug-to-antibody ratio. The disulfide-based cleavage mechanism of this linker offers a balance of plasma stability and efficient intracellular payload release. When compared to other linker technologies, the choice of linker should be carefully considered based on the specific antibody, payload, and desired therapeutic outcome. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the development and quality control of these complex and promising therapeutic agents.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advanced intact and reduced LC-MS platform for oncology and biopharmaceutical pipelines: Quantitation, characterization, and pharmacokinetic support | Poster Board #166 - American Chemical Society [acs.digitellinc.com]
- 5. agilent.com [agilent.com]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safe Disposal of Propargyl-PEG1-SS-PEG1-acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG1-SS-PEG1-acid, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Summary
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is mandatory to wear the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if handling the solid form outside of a certified chemical fume hood.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation"[2][4]. The following steps provide a detailed operational plan to meet this requirement.
1. Waste Identification and Segregation:
-
Aqueous Waste: All solutions containing this compound must be collected in a designated, clearly labeled hazardous waste container for aqueous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a sealed, labeled bag and placed within the designated container for solid hazardous chemical waste.[3]
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound must be disposed of in the solid hazardous waste container.[3]
2. Decontamination of Non-Disposable Items:
-
Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent, such as ethanol (B145695) or isopropanol.[3]
-
The solvent rinsate must be collected and disposed of as hazardous aqueous waste.[3]
3. Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]
4. Final Disposal:
-
All waste containers must be sealed, properly labeled with the contents, and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling Propargyl-PEG1-SS-PEG1-acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of Propargyl-PEG1-SS-PEG1-acid, a cleavable 2-unit PEG ADC linker.[1][2][3] Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. A Safety Data Sheet (SDS) for a closely related compound, Propargyl-PEG1-acid, indicates that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, a comprehensive approach to personal protection is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must meet European standard EN 166 or equivalent.[5] Provides a seal around the eyes to protect from splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol formation.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended for handling acids.[7][8] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A chemical-resistant or polyethylene-coated polypropylene (B1209903) gown that closes in the back is required.[9] |
| Apron | A chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[8] | |
| Respiratory Protection | Fume Hood | All handling of the compound should be conducted in a certified chemical fume hood.[8][10] |
| Respirator | If a fume hood is not available or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.[5] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and prevent accidents. The following workflow outlines the essential steps for safely working with this compound.
Experimental Protocol: Step-by-Step Guidance
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and all other chemicals to be used.[8]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.
-
Prepare Workspace: Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[8][10] Cover the work surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Use a precision balance within the fume hood.
-
Handle the compound carefully to avoid generating dust or aerosols.
-
Use appropriate tools (e.g., spatulas) for transfer.
-
-
Dissolving the Compound:
-
Add the solvent to the compound slowly to avoid splashing.
-
If the solvent is volatile, ensure the container is loosely capped or has a vent.
-
-
Running the Reaction:
-
The propargyl group allows for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]
-
The disulfide bond can be cleaved under reducing conditions.[2]
-
The carboxylic acid can react with primary amines.[11]
-
When diluting, always add acid to water, never the other way around.[8][12]
-
-
Post-Reaction Work-up: Follow standard laboratory procedures for quenching, extraction, and purification, keeping in mind the hazardous nature of the compound and any byproducts.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal Protocol:
-
Waste Segregation:
-
Waste Collection:
-
Collect all waste (solid and liquid) in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Solid waste includes contaminated gloves, bench paper, and disposable labware.
-
Liquid waste includes reaction mixtures and solvent rinses.
-
-
Disposal Procedure:
Decontamination:
-
All glassware and equipment that have come into contact with the compound should be decontaminated.
-
Rinse with an appropriate solvent (e.g., the solvent used in the reaction) and collect the rinse as hazardous waste.
-
Wash with soap and water after the initial solvent rinse.
By adhering to these safety protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS: 1807503-85-0 | AxisPharm [axispharm.com]
- 3. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. flinnsci.com [flinnsci.com]
- 8. alabamaachieves.org [alabamaachieves.org]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]
- 12. calpaclab.com [calpaclab.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
